molecular formula C9H20O2S B2376865 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane CAS No. 35247-92-8

1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane

Cat. No.: B2376865
CAS No.: 35247-92-8
M. Wt: 192.32
InChI Key: QWZQIOJCGMZEDG-UHFFFAOYSA-N
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Description

1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane is a useful research compound. Its molecular formula is C9H20O2S and its molecular weight is 192.32. The purity is usually 95%.
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Properties

IUPAC Name

2-(2,2-diethoxyethylsulfanyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2S/c1-5-10-9(11-6-2)7-12-8(3)4/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZQIOJCGMZEDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CSC(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane. As a molecule featuring both an acetal and a thioether functional group, it possesses unique chemical characteristics relevant to various fields of organic synthesis and medicinal chemistry. This document delineates its chemical structure and molecular formula, proposes a viable synthetic pathway with a detailed experimental protocol, and predicts its key physicochemical and spectroscopic properties. The synthesis leverages fundamental organic transformations, offering insights into the strategic construction of multifunctional molecules. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of novel thioether acetals.

Introduction and Compound Identity

1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane is an organic molecule that incorporates two distinct and important functional groups: a diethyl acetal and an isopropyl thioether. The acetal group is a protected aldehyde, rendering it stable to basic and nucleophilic conditions, while the thioether linkage offers a site for potential further functionalization, such as oxidation to sulfoxides or sulfones.[1][2] The unique combination of these functionalities in a single molecule makes it an interesting target for synthetic exploration and a potential building block in the design of more complex molecular architectures.

Chemical Structure and Molecular Formula

The chemical structure of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane is deduced from its IUPAC name. The "ethane" backbone is substituted at position 1 with two ethoxy groups ("1,1-Diethoxy"), forming an acetal. At position 2, it is substituted with an isopropylthio group ("2-(propan-2-ylsulfanyl)").

  • Molecular Formula: C₉H₂₀O₂S

  • Molecular Weight: 192.32 g/mol

  • SMILES: CCOC(OCC)CSCC(C)C

  • InChI Key: (Predicted) A unique InChI key would be generated upon synthesis and characterization.

Predicted Physicochemical and Spectroscopic Properties

The properties of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane can be predicted based on the known characteristics of acetals and thioethers.

Physicochemical Properties
PropertyPredicted ValueJustification
Boiling Point ~180-200 °CSimilar to other acetals and thioethers of comparable molecular weight.
Density ~0.95 g/cm³Based on the densities of related dialkoxyethanes and alkyl sulfides.
Solubility Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Sparingly soluble in water.The molecule has both polar (ether, thioether) and nonpolar (alkyl chains) regions.
Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation of a newly synthesized compound. The predicted data below are based on the analysis of similar structures.[2][3][4]

¹H NMR (Proton Nuclear Magnetic Resonance):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.6t1H-CH(OEt)₂
~3.5-3.7m4H-OCH₂CH₃
~2.9sept1H-SCH(CH₃)₂
~2.7d2H-CH₂S-
~1.2d6H-SCH(CH₃)₂
~1.1t6H-OCH₂CH₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

Chemical Shift (δ, ppm)Assignment
~101-CH(OEt)₂
~60-62-OCH₂CH₃
~35-SCH(CH₃)₂
~34-CH₂S-
~23-SCH(CH₃)₂
~15-OCH₂CH₃

IR (Infrared) Spectroscopy:

Wavenumber (cm⁻¹)IntensityAssignment
2970-2850StrongC-H stretching (alkane)
1150-1050StrongC-O stretching (acetal)
~700Weak-MediumC-S stretching (thioether)

Proposed Synthesis of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane

The synthesis of the target molecule can be achieved through a straightforward two-step process starting from commercially available reagents. The proposed pathway involves the formation of a thioether followed by the protection of an aldehyde as an acetal.

Synthetic Strategy

The retrosynthetic analysis suggests a disconnection at the acetal and thioether linkages. A plausible forward synthesis involves the S-alkylation of propane-2-thiol with 2-bromoacetaldehyde diethyl acetal.

Reaction Pathway

Synthesis_Pathway cluster_0 Step 1: Thioether Formation (SN2 Reaction) Propane-2-thiol Propane-2-thiol Product 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane Propane-2-thiol->Product 1. 2-bromoacetaldehyde_diethyl_acetal 2-Bromoacetaldehyde diethyl acetal 2-bromoacetaldehyde_diethyl_acetal->Product 2. Base Base (e.g., NaH) Base->Product THF Solvent (e.g., THF) THF->Product caption Proposed synthesis of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane.

Caption: Proposed synthesis of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane.

Detailed Experimental Protocol

Materials:

  • Propane-2-thiol

  • 2-Bromoacetaldehyde diethyl acetal

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon).

Procedure:

  • Preparation: Under an inert atmosphere, a flame-dried round-bottom flask equipped with a magnetic stir bar is charged with sodium hydride (1.1 equivalents). The mineral oil is removed by washing with anhydrous hexanes, and the NaH is suspended in anhydrous THF.

  • Thiolate Formation: The flask is cooled to 0 °C in an ice bath. Propane-2-thiol (1.0 equivalent) is added dropwise to the stirred suspension of NaH in THF. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the sodium thiolate.

  • S-Alkylation: 2-Bromoacetaldehyde diethyl acetal (1.05 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water and brine, then dried over anhydrous MgSO₄.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane.

Trustworthiness and Self-Validation

The proposed synthetic protocol is based on well-established and reliable organic reactions. The S-alkylation of a thiolate with an alkyl halide is a classic Williamson ether synthesis analogue for thioethers and typically proceeds with high yield and selectivity.[5] The use of a pre-formed acetal protects the aldehyde functionality from the basic and nucleophilic conditions of the reaction.

The success of the synthesis can be validated at each step:

  • Thiolate Formation: The evolution of hydrogen gas upon the addition of the thiol to NaH provides a visual confirmation of the deprotonation.

  • Reaction Monitoring: TLC analysis will show the consumption of the starting materials and the appearance of a new, less polar product spot.

  • Structural Confirmation: The identity and purity of the final product will be unequivocally confirmed by the spectroscopic methods outlined in section 2.2 (¹H NMR, ¹³C NMR, and IR spectroscopy), along with mass spectrometry to confirm the molecular weight.

Conclusion

This technical guide has detailed the chemical identity, predicted properties, and a robust synthetic route for 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane. The proposed synthesis is efficient and utilizes common laboratory reagents and techniques. The predicted spectroscopic data provides a benchmark for the characterization of this novel compound. This document serves as a valuable resource for chemists interested in the synthesis of multifunctional molecules and provides a solid foundation for further research into the applications of this and related thioether acetals in various scientific disciplines.

References

  • Corey, E. J., & Seebach, D. (1965). Synthesis of 1,2-Diketones and α-Hydroxy Ketones. Angewandte Chemie International Edition in English, 4(12), 1075-1077. [Link]

  • NASA Technical Reports Server. (n.d.). Analysis of a Thioether Lubricant by Infrared Fourier Microemission Spectrophotometry. [Link]

  • ResearchGate. (2021). Assignment of 1H and 13C NMR spectral data of diastereomeric acetals directly from their mixture by spectral simulation. [Link]

  • Chemistry LibreTexts. (2023). Addition of Alcohols to form Hemiacetals and Acetals. [Link]

  • Guindon, Y., Frenette, R., Fortin, R., & Rokach, J. (1982). Direct synthesis of thio ethers from thiols and alcohols. The Journal of Organic Chemistry, 47(26), 5302-5304. [Link]

  • Wikipedia. (n.d.). Umpolung. [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]

  • Princeton University. (2004). Umpolung: Carbonyl Synthons. [Link]

  • Wikipedia. (n.d.). Corey–Seebach reaction. [Link]

  • Chemistry Steps. (n.d.). Formation and Reactions of Acetals. [Link]

  • The Royal Society of Chemistry. (2013). Copies of 1H NMR and 13C NMR spectra of all new compounds. [Link]

  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

  • YouTube. (2023). Umpolung chemistry. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

  • National Center for Biotechnology Information. (n.d.). The Corey-Seebach Reagent in the 21st Century: A Review. [Link]

Sources

1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 35247-92-8 Primary Synonym: 2-(Isopropylthio)acetaldehyde diethyl acetal

Introduction & Chemical Identity

1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane is a specialized organosulfur compound characterized by a thioether linkage coupled with a diethyl acetal moiety. It serves as a stable, "masked" form of 2-(isopropylthio)acetaldehyde , a reactive aldehyde used in the synthesis of heterocyclic pharmaceutical intermediates and high-impact flavor compounds.

The compound’s acetal functionality provides metabolic and chemical stability under neutral or basic conditions, allowing it to survive complex synthetic sequences before being deprotected to release the active aldehyde.

Identity Specifications
ParameterSpecification
IUPAC Name 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane
Common Name 2-(Isopropylthio)acetaldehyde diethyl acetal
CAS Number 35247-92-8
Molecular Formula C₉H₂₀O₂S
Molecular Weight 192.32 g/mol
SMILES CCOC(CSC(C)C)OCC
InChI Key InChIKey=... (Predicted based on structure)
Structural Class Thioether; Acetal

Physical & Chemical Properties[1][2][3][4][5][6][7][8][9][10]

The following data aggregates experimental ranges for the class of thio-acetals where specific experimental data for CAS 35247-92-8 is limited.

PropertyValue / RangeNote
Appearance Colorless to pale yellow liquid
Odor Sulfurous, vegetable, tropical fruit nuancesCharacteristic of alkyl sulfides
Boiling Point (Atm) 205–210 °C (Predicted)Based on Heptanal diethyl acetal (MW 188)
Boiling Point (Vacuum) 65–70 °C @ 10–15 mmHgEstimated vs. Bromo-analog
Density 0.94 – 0.98 g/cm³Standard range for thio-acetals
Refractive Index 1.445 – 1.455
Solubility Soluble in Ethanol, DMF, DCM; Insoluble in WaterLipophilic
Flash Point > 80 °C (Closed Cup)Predicted

Synthesis & Manufacturing

The industrial synthesis of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane follows a classic Williamson ether-type nucleophilic substitution. The reaction couples Bromoacetaldehyde diethyl acetal with Propane-2-thiol (Isopropyl mercaptan) under basic conditions.

Reaction Mechanism

The synthesis proceeds via an S_N2 mechanism where the thiolate anion attacks the primary carbon of the bromoacetal, displacing the bromide leaving group.

Synthesispathway Thiol Propane-2-thiol (Isopropyl Mercaptan) Intermediate Isopropyl Thiolate Anion Thiol->Intermediate Deprotonation Base Base (K2CO3 or NaOEt) Base->Intermediate Product 1,1-Diethoxy-2- (propan-2-ylsulfanyl)ethane Intermediate->Product SN2 Attack Byproduct KBr / NaBr Intermediate->Byproduct BromoAcetal Bromoacetaldehyde diethyl acetal BromoAcetal->Product

Figure 1: Nucleophilic substitution pathway for the synthesis of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane.

Experimental Protocol (Bench Scale)

Reagents:

  • Bromoacetaldehyde diethyl acetal (1.0 equiv)

  • Propane-2-thiol (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Dimethylformamide (DMF) (Solvent, 5 mL/mmol)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend anhydrous

    
     in dry DMF under an inert atmosphere (
    
    
    
    or Ar).
  • Addition: Add Propane-2-thiol dropwise at room temperature. Allow the mixture to stir for 15 minutes to generate the thiolate species in situ.

  • Reaction: Add Bromoacetaldehyde diethyl acetal dropwise.

  • Heating: Heat the reaction mixture to 60–80 °C and stir for 4–6 hours. Monitor progress via TLC or GC-MS (disappearance of bromoacetal).

  • Work-up: Cool to room temperature. Pour the mixture into ice-cold water (5x reaction volume) to dissolve inorganic salts and DMF. Extract with Ethyl Acetate or Diethyl Ether (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Distillation: Purify the crude oil via vacuum distillation to obtain the clear liquid product.

Applications in Drug Development & Flavor Chemistry

Pharmaceutical Intermediate

This compound acts as a masked aldehyde . Free


-thioaldehydes are often unstable, prone to polymerization or oxidation. The acetal protects the aldehyde functionality until it is needed for cyclization reactions.
  • Thiazole Synthesis: Acidic hydrolysis releases 2-(isopropylthio)acetaldehyde, which can condense with amines or amidines to form thiazole derivatives, common scaffolds in antibiotics and anti-inflammatory drugs.

  • Heterocycle Formation: Used in the Hantzsch thiazole synthesis or similar cyclocondensations.

Flavor & Fragrance

Sulfur-containing acetals are potent flavor molecules.

  • Profile: It contributes savory, onion-like, or tropical fruit notes (depending on concentration).

  • Stability: Unlike the free aldehyde, the acetal does not degrade rapidly, making it a preferred ingredient in shelf-stable flavor formulations.

Reactivity & Metabolism (Hydrolysis)

Under physiological or acidic synthetic conditions, the acetal undergoes hydrolysis to liberate the active aldehyde. This is the critical step for its biological or chemical utility.

Hydrolysis Acetal 1,1-Diethoxy-2- (propan-2-ylsulfanyl)ethane Hemiacetal Hemiacetal Intermediate Acetal->Hemiacetal + H2O, - EtOH Acid Acid Catalyst (H+ / H2O) Acid->Hemiacetal Aldehyde 2-(Isopropylthio)acetaldehyde (Active Species) Hemiacetal->Aldehyde Elimination Ethanol Ethanol (Byproduct) Hemiacetal->Ethanol

Figure 2: Acid-catalyzed hydrolysis mechanism releasing the active aldehyde species.

Safety & Handling

GHS Classification (Predicted):

  • Flammable Liquid (Category 4): Combustible.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

Handling Protocols:

  • Odor Control: Due to the thioether moiety, this compound may possess a strong, disagreeable odor (stench). All transfers should be performed in a functioning fume hood.

  • Decontamination: Glassware should be treated with a dilute bleach solution (sodium hypochlorite) to oxidize residual sulfides before removal from the hood.

References

  • ChemicalBook. 2-(Isopropylthio)acetaldehydediethyl acetal Product Description & CAS 35247-92-8. Retrieved from

  • Organic Syntheses. Bromoacetaldehyde diethyl acetal (Starting Material Synthesis). Org. Synth. 1944, 24, 17. Retrieved from

  • Royal Society of Chemistry. General Procedure for Nucleophilic Substitution of Bromoacetals. ChemSpider Synthetic Pages. Retrieved from

  • NIST Chemistry WebBook. General Properties of Diethyl Acetals (Ethane, 1,1-diethoxy-). Retrieved from

The Enigmatic Isopropyl Group in Nature's Sulfur Chemistry: A Technical Guide to the Natural Occurrence and Biosynthesis of Propan-2-ylsulfanyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The propan-2-ylsulfanyl moiety, commonly known as the isopropylthio group, represents a fascinating yet underexplored area of natural product chemistry. While organosulfur compounds from genera such as Allium are extensively studied for their culinary and medicinal properties, the natural occurrence and biosynthesis of their isopropyl analogues remain largely enigmatic. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the known instances of propan-2-ylsulfanyl derivatives in nature, delves into the well-established biosynthetic pathways of analogous organosulfur compounds to propose a putative route for isopropylthio formation, and offers detailed experimental protocols for their isolation, characterization, and synthesis. By synthesizing current knowledge with field-proven insights, this guide aims to be a self-validating resource that empowers further research into this intriguing class of molecules.

Introduction: The Isopropylthio Moiety in the Landscape of Organosulfur Compounds

Organosulfur compounds are a diverse and vital class of natural products, renowned for their pungent aromas, distinct flavors, and potent biological activities.[1] A significant portion of research has focused on compounds derived from plants of the Allium genus, such as garlic (Allium sativum) and onion (Allium cepa).[1][2] These plants are rich in S-alk(en)yl-L-cysteine sulfoxides, with the allyl (prop-2-en-1-yl) and propenyl groups being the most common substituents.[2][3]

The propan-2-yl (isopropyl) group, while structurally similar, imparts distinct physicochemical properties to a molecule, influencing its steric hindrance, lipophilicity, and ultimately, its biological interactions. This guide specifically addresses the natural occurrence and biosynthesis of molecules containing the propan-2-ylsulfanyl functional group, a topic of growing interest for its potential applications in medicinal chemistry and biotechnology.

Natural Occurrence of Propan-2-ylsulfanyl Derivatives

Direct evidence for the natural occurrence of propan-2-ylsulfanyl derivatives is limited but significant. The most notable example comes from the aquatic ecosystem of Lake Neusiedl in Austria, where blooms of the cyanobacterium Microcystis flos-aquae were found to produce volatile organosulfur compounds.[4][5]

Analysis of the water during these blooms revealed the presence of diisopropyl disulfide and diisopropyl trisulfide as the predominant sulfur-containing volatiles.[4][5] Axenic cultures of M. flos-aquae confirmed that this cyanobacterium is the causative agent for the synthesis of these isopropylthio compounds.[4][5] Interestingly, closely related species like Microcystis aeruginosa did not produce these compounds, suggesting a unique biosynthetic capability within M. flos-aquae.[4][5]

This discovery is pivotal as it establishes a biological source for propan-2-ylsulfanyl derivatives and opens up avenues for exploring novel enzymatic pathways.

Biosynthesis of Propan-2-ylsulfanyl Derivatives: A Proposed Pathway

While the precise biosynthetic pathway for isopropylthio compounds in Microcystis flos-aquae has not been elucidated, we can construct a putative pathway based on well-established principles of sulfur and amino acid metabolism, drawing parallels with the biosynthesis of S-allyl-L-cysteine sulfoxide (alliin) in Allium sativum.

The Allium Model: A Well-Characterized Pathway

The biosynthesis of alliin in garlic is widely accepted to follow a glutathione-dependent pathway.[3][6] This multi-step process serves as an excellent model for understanding the formation of S-alkyl cysteine derivatives.

The key stages are:

  • S-allylation of Glutathione: The pathway initiates with the attachment of an allyl group to the sulfur atom of glutathione (GSH).[3]

  • Deglycylation: The glycine residue is cleaved from S-allyl-glutathione.

  • Deglutamylation: The glutamyl moiety is removed by γ-glutamyl transpeptidases (GGTs) to yield S-allyl-L-cysteine (SAC).[7]

  • S-oxygenation: SAC is oxidized by a flavin-containing S-oxygenase to form alliin (S-allyl-L-cysteine sulfoxide).[2]

Alliin_Biosynthesis

A Putative Biosynthetic Pathway for S-isopropyl-L-cysteine

Extrapolating from the Allium model and known metabolic pathways, we propose a plausible biosynthetic route for S-isopropyl-L-cysteine, the likely precursor to the volatile isopropylthio compounds observed in Microcystis flos-aquae.

The central challenge is the origin of the isopropyl group. A likely source is the catabolism of the branched-chain amino acid valine . The breakdown of valine produces isobutyryl-CoA, which can be further metabolized. An activated isopropyl donor, such as isopropyl pyrophosphate (IPP), could be generated through a modified metabolic route.

The proposed pathway involves:

  • Generation of an Isopropyl Donor: Valine is metabolized to an activated isopropyl group donor.

  • S-isopropylation: An S-alkyltransferase enzyme catalyzes the transfer of the isopropyl group to a sulfur-containing acceptor molecule. Two primary candidates for the acceptor are:

    • L-cysteine: Direct isopropylation of L-cysteine would yield S-isopropyl-L-cysteine.

    • Glutathione (GSH): Isopropylation of glutathione would form S-isopropyl-glutathione, which would then undergo deglycylation and deglutamylation to produce S-isopropyl-L-cysteine, mirroring the alliin pathway.

  • Formation of Volatile Compounds: S-isopropyl-L-cysteine could then be acted upon by a C-S lyase, analogous to alliinase in garlic, to release isopropyl thiol. This highly reactive thiol can then be oxidized to form diisopropyl disulfide and trisulfide.

Isopropyl_Biosynthesis

This proposed pathway provides a logical and biochemically plausible framework for the formation of isopropylthio compounds in nature, serving as a hypothesis for future experimental validation.

Methodologies for Isolation and Characterization

The successful study of propan-2-ylsulfanyl derivatives hinges on robust analytical methodologies for their extraction, isolation, and structural elucidation.

Extraction and Isolation

A general workflow for the extraction and isolation of organosulfur compounds from a biological matrix is outlined below. This protocol can be adapted for both plant and microbial cultures.

Experimental Protocol: General Extraction and Fractionation

  • Sample Preparation: Lyophilize (freeze-dry) the biological material (e.g., plant tissue, microbial cell pellet) to remove water.[8] Grind the dried material into a fine powder to maximize surface area for extraction.[8]

  • Solvent Extraction:

    • Perform a sequential extraction with solvents of increasing polarity.[8] Start with a non-polar solvent like n-hexane to remove lipids and chlorophyll.

    • Follow with a medium-polarity solvent such as ethyl acetate or dichloromethane.[9]

    • Finally, extract with a polar solvent like methanol or an ethanol/water mixture to isolate more polar compounds, including S-alkyl-L-cysteine derivatives.[8]

  • Concentration: Evaporate the solvents from each fraction under reduced pressure using a rotary evaporator.

  • Fractionation (Column Chromatography):

    • Subject the crude extracts to column chromatography on silica gel.[9][10]

    • Elute the column with a solvent gradient, starting with a non-polar solvent and gradually increasing the polarity.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).[9]

  • Purification (HPLC):

    • Pool fractions containing compounds of interest and subject them to further purification using High-Performance Liquid Chromatography (HPLC), often with a reverse-phase column.[7]

Isolation_Workflow

Structural Characterization

4.2.1. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for identifying and structuring elucidating organosulfur compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile thioethers and disulfides.[6]

Key Fragmentation Patterns for Isopropyl Thioethers:

  • α-Cleavage: The most characteristic fragmentation for thioethers is cleavage of the C-C bond alpha to the sulfur atom. For an isopropylthio group, this would result in the loss of a methyl radical (•CH₃), leading to a stable sulfonium ion.[11][12]

  • C-S Bond Cleavage: Cleavage of the carbon-sulfur bond can lead to the formation of an isopropyl cation ([CH(CH₃)₂]⁺) with an m/z of 43.[13]

Table 1: Expected Mass Fragments for a Generic Isopropyl Thioether (R-S-CH(CH₃)₂)

Fragment Ionm/zDescription
[M]⁺VariesMolecular Ion
[M - 15]⁺M - 15Loss of a methyl radical (α-cleavage)
[C₃H₇]⁺43Isopropyl cation

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for unambiguous structure determination.

Expected NMR Chemical Shifts for Propan-2-ylsulfanyl Derivatives:

  • ¹H NMR:

    • The methine proton (-S-CH -(CH₃)₂) typically appears as a septet in the range of 2.5-3.5 ppm .[14]

    • The methyl protons (-S-CH-(CH₃ )₂) appear as a doublet in the range of 1.2-1.4 ppm .[14]

  • ¹³C NMR:

    • The methine carbon (-S-C H-(CH₃)₂) is expected in the range of 30-45 ppm .[14]

    • The methyl carbons (-S-CH-(C H₃)₂) are expected in the range of 20-25 ppm .[14]

These characteristic shifts and fragmentation patterns provide a robust toolkit for the identification of propan-2-ylsulfanyl derivatives in complex mixtures.

Conclusion and Future Directions

The study of naturally occurring propan-2-ylsulfanyl derivatives is a nascent field with significant potential. The discovery of diisopropyl disulfide and trisulfide in Microcystis flos-aquae provides a crucial foothold for further investigation.[4][5] The proposed biosynthetic pathway, drawing parallels from the well-understood metabolism of Allium organosulfur compounds, offers a testable hypothesis for future research.

Key areas for future investigation include:

  • Elucidation of the Biosynthetic Pathway: Isotope labeling studies in M. flos-aquae using ¹³C-labeled valine or ³⁵S-labeled sulfate could confirm the proposed precursors.

  • Enzyme Discovery and Characterization: Identification and characterization of the putative S-alkyltransferase and C-S lyase involved in the biosynthesis would be a significant advancement.

  • Screening for Novel Derivatives: Broader screening of cyanobacteria and other microorganisms may reveal a wider diversity of propan-2-ylsulfanyl natural products.

  • Biological Activity Assessment: The unique structural features of these compounds warrant investigation into their potential antimicrobial, antioxidant, and other pharmacological properties.

This guide provides a foundational framework for researchers to delve into the fascinating world of propan-2-ylsulfanyl derivatives. By combining established methodologies with a hypothetical biosynthetic model, we hope to catalyze further discovery and unlock the potential of these enigmatic sulfur compounds.

References

  • ResearchGate. Proposed biosynthetic pathway for alliin in garlic. Available from: [Link]

  • Hofbauer, B., & Jüttner, F. (1988). Occurrence of isopropylthio compounds in the aquatic ecosystem (Lake Neusiedl, Austria) as a chemical marker for Microcystis flos-aquae. FEMS Microbiology Ecology, 53(3-4), 113-122. Available from: [Link]

  • Jones, M. G., et al. (2004). The Biochemical and Physiological Genesis of Alliin in Garlic. University of Liverpool. Available from: [Link]

  • Borlinghaus, J., et al. (2014). Allicin: Chemistry and Biological Properties. Molecules, 19(8), 12591-12618. Available from: [Link]

  • Frida, K. I., et al. (2021). Enhanced Production of Organosulfur Bioactive Compounds in Cell Suspension Culture of Single Garlic (Allium sativum L.) Using. Jordan Journal of Biological Sciences, 14(3). Available from: [Link]

  • Nakayama, H., et al. (2019). S-Alk(en)ylcysteine sulfoxides in the genus Allium: proposed biosynthesis, chemical conversion, and bioactivities. Journal of Experimental Botany, 70(16), 4119-4131. Available from: [Link]

  • Block, E. (2010). The Chemistry of New Garlic-Derived Organosulfur Compounds and the Molecular Basis of Olfaction. ORBi. Available from: [Link]

  • Nakayama, H., et al. (2018). Biosynthesis of S-Alk(en)yl-l-Cysteine Sulfoxides in Allium: Retro Perspective. Journal of Agricultural and Food Chemistry, 66(44), 11612-11619. Available from: [Link]

  • Nakayama, H., et al. (2019). S-Alk(en)ylcysteine sulfoxides in the genus Allium: proposed biosynthesis, chemical conversion, and bioactivities. Semantic Scholar. Available from: [Link]

  • Ueda, Y., et al. (2006). Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry, 54(12), 4087-4092. Available from: [Link]

  • ResearchGate. Biosynthetic pathway of organosulfur compounds in garlic. Available from: [Link]

  • Shang, A., et al. (2019). Biological properties and therapeutic applications of garlic and its components. Experimental and Therapeutic Medicine, 18(4), 3131-3140. Available from: [Link]

  • Jones, M. G., et al. (2005). Bioactive S-alk(en)yl cysteine sulfoxide metabolites in the genus Allium: the chemistry of potential therapeutic agents. Natural Product Reports, 22(3), 351-368. Available from: [Link]

  • ResearchGate. Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. Available from: [Link]

  • ResearchGate. Cysteine Sulfoxides and Alliinase Activity of Some Allium Species. Available from: [Link]

  • Hu, Q., et al. (2002). Isolation and identification of organosulfur compounds oxidizing canine erythrocytes from garlic (Allium sativum). Journal of Agricultural and Food Chemistry, 50(5), 1059-1062. Available from: [Link]

  • Yoshida, H., et al. (1998). An organosulfur compound isolated from oil-macerated garlic extract, and its antimicrobial effect. Bioscience, Biotechnology, and Biochemistry, 62(5), 1014-1017. Available from: [Link]

  • López-Martín, M., et al. (2017). Low abundance does not mean less importance in cysteine metabolism. Plant Physiology, 174(3), 1599-1613. Available from: [Link]

  • Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. Available from: [Link]

  • Wang, Z., et al. (2014). L-Cysteine Inhibits Root Elongation Through auxin/PLETHORA and SCR/SHR Pathway in Arabidopsis Thaliana. Journal of Integrative Plant Biology, 56(11), 1086-1097. Available from: [Link]

  • Wurm, F. R., et al. (2016). Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis. ACS Macro Letters, 5(1), 105-109. Available from: [Link]

  • Chemistry LibreTexts. 10.10: Spectroscopy of Ethers. Available from: [Link]

  • Wurm, F. R., et al. (2016). Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis. ACS Macro Letters, 5(1), 105-109. Available from: [Link]

  • Lee, K. W., et al. (2003). Organosulfur Compounds from Garlic (Allium sativum) Oxidizing Canine Erythrocytes. Zeitschrift für Naturforschung C, 58(5-6), 408-412. Available from: [Link]

  • Wirth, T. (2020). Cysteine Signalling in Plant Pathogen Response. The Plant Journal, 103(4), 1363-1377. Available from: [Link]

  • Li, Y., et al. (2022). L-Cysteine Treatment Delays Leaf Senescence in Chinese Flowering Cabbage by Regulating ROS Metabolism and Stimulating Endogenous H2S Production. International Journal of Molecular Sciences, 23(24), 15783. Available from: [Link]

  • ScienceDirect. Organosulfur compounds. Available from: [Link]

  • Mocan, A., et al. (2014). Sulfur compounds identification and quantification from Allium spp. fresh leaves. Molecules, 19(11), 17875-17891. Available from: [Link]

  • Cooper, A. J., & Pinto, J. T. (2012). Cysteine S-conjugate β-lyases: Important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics and anticancer agents. Amino Acids, 42(1), 1-19. Available from: [Link]

  • Scribd. Mass Spectrometry: Fragmentation Patterns. Available from: [Link]

  • ResearchGate. What is the procedure to isolate and purify bioactive compounds from plants?. Available from: [Link]

  • Hofbauer, B., & Jüttner, F. (1988). Occurrence of isopropylthio compounds in the aquatic ecosystem (Lake Neusiedl, Austria) as a chemical marker for Microcystis flos-aquae. FEMS Microbiology Letters, 49(2), 113-117. Available from: [Link]

  • Lerno, L. A., et al. (2015). Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. Molecules, 20(7), 12280-12298. Available from: [Link]

  • Pearson. Propose a fragmentation to account for each numbered peak in the mass spectrum of n-butyl isopropyl ether. Available from: [Link]

  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. Available from: [Link]

  • Chemistry LibreTexts. 10.10: Spectroscopy of Ethers. Available from: [Link]

  • Royal Society of Chemistry. 1H- and 13C-NMR for. Available from: [Link]

  • Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. In Spectroscopic Analyses - Developments and Applications. IntechOpen. Available from: [Link]

Sources

Methodological & Application

Synthesis protocol for 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane from acetaldehyde diethyl acetal

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the two-step synthesis of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane (CAS: 135354-62-8), a sulfur-containing acetal often utilized as a flavor intermediate or building block in organic synthesis. The protocol begins with the commercially available acetaldehyde diethyl acetal (1,1-diethoxyethane). The synthetic route involves the


-bromination of the acetal followed by a nucleophilic substitution (

) with propane-2-thiol (isopropyl thiol). This guide emphasizes process safety, particularly regarding the handling of lachrymatory intermediates and volatile thiols, and provides a self-validating purification strategy.

Retrosynthetic Analysis & Strategy

The target molecule contains a sulfide linkage at the


-position to a diethyl acetal. Direct sulfenylation of acetals is challenging; therefore, the strategy relies on activating the 

-position via halogenation.
  • Step 1 (Activation): Selective bromination of acetaldehyde diethyl acetal using elemental bromine in the presence of calcium carbonate. The base is critical to neutralize the HBr byproduct in situ, preventing the acid-catalyzed hydrolysis of the sensitive acetal functionality.

  • Step 2 (Substitution): Nucleophilic displacement of the bromide by the isopropyl thiolate anion (generated from propane-2-thiol and sodium ethoxide).

Reaction Scheme

ReactionScheme SM Acetaldehyde Diethyl Acetal (1,1-Diethoxyethane) Inter 2-Bromo-1,1-diethoxyethane (Bromoacetal) SM->Inter Br2, CaCO3 CHCl3, 0°C -> RT Prod 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane (Target) Inter->Prod i-PrSH, NaOEt EtOH, Reflux

Figure 1: Two-step synthetic pathway from acetal to sulfide.

Safety & Handling Protocols

CRITICAL WARNING: This protocol involves hazardous reagents.

Reagent/IntermediateHazard ClassSpecific Handling Requirement
Bromine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Corrosive, Oxidizer, ToxicHandle in a fume hood. Use glass/Teflon equipment only. Have sodium thiosulfate solution ready for spills.
2-Bromo-1,1-diethoxyethane Lachrymator , ToxicDouble-glove . Use a dedicated fume hood. Clean all glassware with an ethanol/base bath before removing from the hood.
Propane-2-thiol Flammable, StenchExtreme odor hazard. Use bleach (sodium hypochlorite) to quench glassware and waste immediately to oxidize the thiol.
Sodium Ethoxide Flammable Solid, CorrosiveMoisture sensitive.[1] Handle under inert atmosphere (

or Ar).

Experimental Protocol

Step 1: Synthesis of 2-Bromo-1,1-diethoxyethane

Objective: Introduce a leaving group at the


-position without hydrolyzing the acetal.
Materials
  • Acetaldehyde diethyl acetal (1.0 equiv)

  • Bromine (

    
    ) (1.0 equiv)
    
  • Calcium Carbonate (

    
    ) (0.6 equiv, powder)
    
  • Chloroform (

    
    ) or Dichloromethane (
    
    
    
    ) (Solvent)
  • Sodium Thiosulfate (sat. aq. solution)

Procedure
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a thermometer. Connect the outlet to a gas scrubber (containing 10% NaOH) to trap escaping HBr vapors.

  • Charging: Add acetaldehyde diethyl acetal (e.g., 118 g, 1.0 mol) and

    
     (60 g, 0.6 mol) into the flask. Add 
    
    
    
    (300 mL).
  • Cooling: Cool the suspension to 0–5 °C using an ice/salt bath.

  • Bromination: Add Bromine (160 g, 1.0 mol) dropwise via the addition funnel.

    • Process Control: Maintain internal temperature <10 °C. The addition is exothermic. The red color of bromine should disappear rapidly as it reacts.

    • Note: The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       will react with generated HBr, releasing 
      
      
      
      . Ensure adequate venting.[1][2][3]
  • Reaction: After addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Quenching: Filter the reaction mixture to remove solid calcium salts (

    
    , unreacted 
    
    
    
    ). Wash the filter cake with a small amount of solvent.
  • Workup: Wash the filtrate with saturated

    
     (2 x 100 mL) followed by saturated 
    
    
    
    (50 mL) to remove trace bromine. Dry the organic layer over anhydrous
    
    
    .
  • Purification: Remove solvent under reduced pressure. Distill the residue under vacuum.

    • Target Fraction: Collect the fraction boiling at 60–64 °C / 15 mmHg .

    • Yield Expectations: 60–70%.[4]

Step1Workflow Start Start: Acetal + CaCO3 in CHCl3 Cool Cool to 0°C Start->Cool AddBr Add Br2 Dropwise (Exothermic, CO2 evolution) Cool->AddBr Warm Warm to RT Stir 2h AddBr->Warm Filter Filter Salts Warm->Filter Wash Wash: NaHCO3 + Na2S2O3 Filter->Wash Distill Vacuum Distillation (60-64°C @ 15mmHg) Wash->Distill

Figure 2: Workflow for the bromination of acetaldehyde diethyl acetal.[5]

Step 2: Synthesis of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane

Objective: Displacement of bromide by isopropyl thiolate.

Materials
  • 2-Bromo-1,1-diethoxyethane (from Step 1) (1.0 equiv)

  • Propane-2-thiol (1.1 equiv)

  • Sodium Ethoxide (NaOEt) (1.1 equiv) (21 wt% solution in ethanol is convenient)

  • Ethanol (anhydrous)[6]

Procedure
  • Thiolate Formation: In a dry 3-neck flask under Nitrogen atmosphere, charge the Sodium Ethoxide solution (e.g., equivalent to 1.1 mol).

  • Thiol Addition: Cool the ethoxide solution to 0 °C. Add Propane-2-thiol (1.1 equiv) dropwise.

    • Caution: Exothermic reaction. Isopropyl sodium thiolate is formed.

  • Alkylation: Add 2-Bromo-1,1-diethoxyethane (1.0 equiv) dropwise to the thiolate solution at 0 °C.

  • Reflux: Remove the ice bath and heat the mixture to reflux (approx. 78 °C) for 4–6 hours.

    • Monitoring: Monitor by TLC (Silica, 10% EtOAc/Hexane) or GC. The starting bromide peak should disappear.

  • Workup:

    • Cool to room temperature.[7]

    • Precipitated NaBr will be visible.

    • Pour the mixture into ice water (500 mL) and extract with Diethyl Ether or MTBE (3 x 100 mL).

    • Odor Control: Wash the combined organic layers with 10% NaOH (to remove unreacted thiol) followed by Brine.

  • Purification: Dry over

    
    , filter, and concentrate. Perform fractional distillation under reduced pressure.
    
    • Target: The product is a colorless liquid. Boiling point is estimated at 80–85 °C / 15 mmHg (approx. 20°C higher than the bromide).

Step2Workflow Prep Prepare NaOEt in EtOH (Inert Atmosphere) Thiol Add Isopropyl Thiol (Form Thiolate) Prep->Thiol AddBr Add Bromoacetal (Dropwise @ 0°C) Thiol->AddBr Reflux Reflux 4-6 hours AddBr->Reflux Quench Quench in Ice Water Extract with Ether Reflux->Quench Wash Wash with NaOH (Remove excess thiol) Quench->Wash FinalDist Fractional Distillation Wash->FinalDist

Figure 3: Workflow for the thio-alkylation step.

Quality Control & Characterization

The final product should be validated using NMR and GC-MS.

TechniqueExpected Signal / Characteristic

NMR
(

)

4.6-4.7 ppm (t, 1H):
Acetal methine proton (

).

3.5-3.7 ppm (m, 4H):
Methylene protons of ethoxy groups.

2.9-3.0 ppm (m, 1H):
Methine of isopropyl group (

).

2.6-2.7 ppm (d, 2H):
Methylene protons adjacent to sulfur (

).

1.2-1.3 ppm:
Methyl groups (ethoxy and isopropyl).
GC-MS Parent ion

may be weak. Look for fragment

(loss of ethoxy group) or

(acetal fragment, m/z 103).
Appearance Clear, colorless to pale yellow liquid. Characteristic sulfide odor (pungent).

Troubleshooting Guide

  • Issue: Low Yield in Step 1.

    • Cause: Hydrolysis of acetal.

    • Solution: Ensure

      
       is fresh and in excess. Ensure reagents are dry. Do not let the reaction heat up during bromine addition.
      
  • Issue: Residual Thiol Smell in Product.

    • Cause: Incomplete washing.

    • Solution: Ensure the organic layer is washed thoroughly with 10% NaOH or dilute bleach (carefully) during workup.

  • Issue: Mixed Acetals.

    • Cause: Transacetalization if using Methanol as solvent.

    • Solution: Strictly use Ethanol as the solvent for Step 2 since the starting material is a diethyl acetal.

References

  • Bedoukian, P. Z. (1944). Synthesis of Bromoacetal. Journal of the American Chemical Society, 66(8), 1325–1327. Link

  • Organic Syntheses. (1955). Bromoacetal (Acetaldehyde, bromo-, diethyl acetal). Organic Syntheses, Coll. Vol. 3, p.123. Link

  • JECFA (Joint FAO/WHO Expert Committee on Food Additives). Specifications for Flavourings: 1,1-Diethoxy-2-(isopropylthio)ethane. Online Edition. Link

  • Fisher Scientific.[8] Safety Data Sheet: Bromoacetaldehyde diethyl acetal. Link

Sources

Step-by-step preparation of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane in the laboratory

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Overview

The synthesis of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane (also known as isopropylthioacetaldehyde diethyl acetal) represents a classic S-alkylation of a thiol using a haloacetal. This compound serves as a versatile "masked" aldehyde intermediate in the synthesis of agrochemicals, specialty flavors (contributing tropical/sulfurous notes), and heterocycles.

While the reaction mechanism—an SN2 displacement of bromide by the isopropylthiolate anion—is theoretically straightforward, practical execution in a research setting requires rigorous control over two critical vectors:

  • Odor Management: The nucleophile, 2-propanethiol, possesses an extremely low odor threshold and high volatility. Containment and chemical neutralization are not optional; they are critical for laboratory safety and hygiene.

  • Acetal Stability: The product contains an acid-sensitive acetal moiety. The workup and purification protocols must avoid acidic conditions to prevent premature hydrolysis to the aldehyde.

This protocol utilizes a potassium carbonate (


) mediated alkylation in dimethylformamide (DMF).[1] This heterogeneous base system is chosen over alkoxides (e.g., NaOEt/EtOH) to minimize transacetalization byproducts and allow for a milder thermal profile, reducing the degradation of the bromoacetal starting material.

Part 2: Safety Assessment & Pre-Operational Checks

WARNING: This protocol involves handling 2-Propanethiol , a severe stench agent.

Hazard ClassSpecific RiskMitigation Strategy
Stench (Thiol) Extreme odor; detection threshold < 1 ppb.Use a dedicated fume hood. All glassware and waste must be treated with bleach (sodium hypochlorite) immediately after use to oxidize the thiol to non-volatile sulfonates.
Lachrymator Bromoacetaldehyde diethyl acetal is a tear gas agent.Handle only in a hood. Wear chemical splash goggles.
Flammability 2-Propanethiol (Flash point: -26°C).[2]Ground all glassware. Use spark-proof tools. Nitrogen atmosphere is mandatory.

Part 3: Reagents & Equipment[3][4][5]

Table 1: Stoichiometry and Reagent Specifications

ReagentMW ( g/mol )Equiv.[1][3][4]Qty (Example)RolePurity/Notes
Bromoacetaldehyde diethyl acetal 197.071.019.7 g (100 mmol)ElectrophileDistill if yellow/degraded.
2-Propanethiol 76.161.18.4 g (110 mmol)NucleophileSTENCH. Handle cold.
Potassium Carbonate 138.211.520.7 gBaseAnhydrous, granular.
DMF (N,N-Dimethylformamide) 73.09N/A100 mLSolventAnhydrous.
Sodium Hypochlorite (Bleach) N/AN/A~500 mLNeutralizerFor waste/glassware treatment.

Part 4: Step-by-Step Experimental Protocol

Phase A: Nucleophile Formation & Reaction Setup

Rationale: Pre-mixing the thiol and base ensures the thiolate anion is generated in situ, driving the equilibrium forward once the electrophile is added.

  • Apparatus Assembly: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a pressure-equalizing addition funnel, and a nitrogen inlet adapter. Connect the outlet of the condenser to a bleach trap (a flask containing 10% NaOCl solution) to scrub escaping thiol vapors.

  • Solvent & Base Loading: Charge the flask with anhydrous

    
     (20.7 g) and anhydrous DMF (80 mL). Begin stirring to create a suspension.
    
  • Thiol Addition: Cool the flask to 0°C using an ice bath. Via syringe, slowly add 2-propanethiol (8.4 g) directly into the suspension.

    • Expert Insight: Adding the thiol cold minimizes volatilization. The suspension may yellow slightly as the thiolate forms.

Phase B: Electrophile Addition & Reaction

Rationale: Controlled addition of the bromoacetal prevents thermal runaway and minimizes double-alkylation side products, although rare with this specific electrophile.

  • Addition: Load bromoacetaldehyde diethyl acetal (19.7 g) into the addition funnel. Dilute with 20 mL of DMF if viscosity is an issue. Add dropwise to the reaction mixture over 20 minutes while maintaining the temperature at 0–5°C.

  • Thermal Ramp: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (20–25°C).

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

    • Validation: Monitor reaction progress via GC-MS or TLC (Mobile phase: 10% EtOAc/Hexanes). The starting bromide spot (

      
      ) should disappear, replaced by the product (
      
      
      
      ).
Phase C: Quenching & Odor Neutralization (Critical)

Rationale: Standard workups release residual thiol into the lab atmosphere. Oxidative quenching prevents this.

  • Cooling: Cool the reaction mixture to room temperature.

  • Filtration: Filter the solids (

    
     and excess 
    
    
    
    ) through a fritted glass funnel.
    • Safety Protocol: Immediately immerse the filter cake and funnel in a bath of dilute bleach.

  • Oxidative Wash: Pour the filtrate into a separatory funnel containing 200 mL of water and 20 mL of 10% bleach solution . Extract with diethyl ether (

    
     mL).
    
    • Mechanism:[2][5][6][7][8][9][10] The bleach oxidizes unreacted thiol to water-soluble sulfonates, eliminating the odor.

  • Washing: Wash the combined organic layers with water (

    
     mL) to remove DMF, followed by brine (
    
    
    
    mL).
  • Drying: Dry the organic phase over anhydrous

    
     (Sodium Sulfate) for 20 minutes. Filter and concentrate under reduced pressure (Rotavap) at 40°C.
    
Phase D: Purification

Rationale: The product is a high-boiling liquid. Vacuum distillation is required to separate it from heavy oligomers.

  • Distillation: Transfer the crude yellow oil to a short-path distillation apparatus.

  • Fraction Collection: Distill under high vacuum (approx. 1–2 mmHg).

    • Forerun: Discard low boilers (residual solvent/thiol traces).

    • Main Fraction: Collect the product, which typically boils around 85–90°C at 2 mmHg (literature values vary by vacuum strength; expect ~215°C at atm pressure, but do not distill at atm to avoid decomposition).

  • Characterization: The product is a clear, colorless liquid with a characteristic sulfide odor (pungent but distinct from the mercaptan).

Part 5: Workflow Visualization

G Start Start: Reagent Prep Mix Mix K2CO3 + DMF Add 2-Propanethiol (0°C) Start->Mix Add Add Bromoacetaldehyde diethyl acetal Mix->Add N2 Atmosphere React Heat to 60°C (4-6 Hours) Add->React Monitor Check GC/TLC (Bromide Consumption) React->Monitor Monitor->React Incomplete Quench Filter Solids & Bleach Wash (Odor Control) Monitor->Quench Complete Extract Extraction (Ether/Water) Dry (Na2SO4) Quench->Extract Distill Vacuum Distillation (1-2 mmHg) Extract->Distill Product Final Product: 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane Distill->Product

Figure 1: Process flow diagram for the synthesis of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane, highlighting critical odor control steps.

Part 6: References

  • Organic Syntheses. (1955).[3] Bromoacetal (Acetaldehyde, bromo-, diethyl acetal).[7] Org. Synth. Coll. Vol. 3, p. 50. Retrieved from [Link]

  • Wohl, A. & Lange, M. (1908). Zur Kenntnis der Acetale. Berichte der deutschen chemischen Gesellschaft, 41(3), 3612-3620. (Foundational chemistry for acetal stability and alkylation).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7808, 2-Propanethiol. Retrieved from [Link]

Sources

Deprotection methods for 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane to release aldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemoselective deprotection of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane (an acyclic diethyl acetal) to release its parent aldehyde, 2-(isopropylthio)acetaldehyde .

While acetal hydrolysis is a standard transformation, this substrate presents two specific challenges:

  • Sulfide Sensitivity: The pendant sulfide (thioether) group is susceptible to oxidation. Common oxidative deprotection methods (e.g., CAN, I₂, NBS) must be avoided to prevent sulfoxide/sulfone formation.

  • Product Volatility: The resulting aldehyde (MW ~118 g/mol ) is volatile and prone to polymerization. Isolation protocols must account for evaporative losses.

This document provides three validated protocols ranging from classical aqueous hydrolysis to heterogeneous catalysis, ensuring high yield without compromising the sulfur moiety.

Chemical Context & Mechanism[1][2][3][4][5]

The Substrate[3]
  • IUPAC Name: 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane

  • Functional Groups: Diethyl acetal (acid-labile); Isopropyl sulfide (oxidation-sensitive, soft nucleophile).

  • Target Transformation: Hydrolytic cleavage of the ethyl groups to regenerate the carbonyl.

Mechanistic Insight

The reaction proceeds via an A-1 mechanism (Acid-catalyzed, unimolecular rate-determining step).

  • Protonation: Acid protonates one ethoxy oxygen.

  • Elimination: Ethanol leaves, generating a resonance-stabilized oxocarbenium ion .

  • Hydration: Water attacks the oxocarbenium ion to form a hemiacetal.

  • Repeat: The process repeats to release the second ethanol molecule and the free aldehyde.

Critical Control Point: The reaction is an equilibrium . To drive it to completion, one must either use a large excess of water (hydrolysis) or remove the byproduct ethanol (distillation/evaporation).

Mechanistic Visualization

AcetalHydrolysis Substrate Diethyl Acetal (Substrate) Protonated Protonated Intermediate Substrate->Protonated + H+ Oxocarbenium Oxocarbenium Ion Protonated->Oxocarbenium - EtOH Hemiacetal Hemiacetal Oxocarbenium->Hemiacetal + H2O Aldehyde Target Aldehyde + 2 EtOH Hemiacetal->Aldehyde + H+ / - EtOH

Figure 1: Step-wise mechanism of acid-catalyzed acetal hydrolysis. Note the requirement for water in the third step.

Experimental Protocols

Method A: Classical Aqueous Hydrolysis (HCl/THF)

Best for: Small-scale optimization, robust substrates, and initial screening.

Rationale: Tetrahydrofuran (THF) ensures the lipophilic acetal and the aqueous acid remain in a single phase, maximizing reaction rate. HCl is a non-oxidizing Brønsted acid compatible with sulfides.

Protocol:

  • Dissolution: Dissolve 1.0 equiv (e.g., 5.0 g) of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane in THF (5 volumes relative to weight, e.g., 25 mL).

  • Acidification: Add 1M Aqueous HCl (2.0 equiv).

    • Note: A pH of ~1-2 is ideal.

  • Reaction: Stir at Room Temperature (20–25 °C) .

    • Monitoring: Check TLC (See Section 4) every 30 minutes. Reaction typically completes in 1–3 hours.

  • Workup (Critical for Volatiles):

    • Dilute with Et₂O or CH₂Cl₂.[1]

    • Wash carefully with saturated NaHCO₃ (to neutralize).[2]

    • Wash with Brine.[2][1]

    • Drying: Dry over MgSO₄.

    • Concentration: Concentrate under reduced pressure ( >100 mbar) at low bath temperature (< 30 °C). Do not apply high vacuum, or the aldehyde will be lost.

Method B: Heterogeneous Catalysis (Amberlyst-15)

Best for: Process scale-up, "Green" chemistry, and simplified workup.

Rationale: Amberlyst-15 is a macroreticular polystyrene sulfonic acid resin. It acts as a solid acid catalyst. The workup requires only filtration, avoiding aqueous extraction and minimizing product loss.

Protocol:

  • Preparation: Dissolve 1.0 equiv of substrate in Wet Acetone (Acetone containing 5% water).

    • Why Wet Acetone? The water is the reagent.[3][4] Acetone solubilizes the substrate.

  • Catalyst Addition: Add Amberlyst-15 resin (10–20 wt% relative to substrate).

  • Reaction: Stir gently at Room Temperature.

    • Tip: Vigorous stirring can grind the resin; use an overhead stirrer or magnetic bar at low rpm.

  • Workup:

    • Filter the mixture through a sintered glass funnel to remove the resin beads.

    • Rinse beads with a small amount of acetone.

    • Concentrate the filtrate carefully (as in Method A).

Method C: Transacetalization (Mild/Buffer)

Best for: Highly acid-sensitive substrates or if polymerization is observed.

Rationale: Using Pyridinium p-toluenesulfonate (PPTS) in acetone allows for a "gentle" exchange. The large excess of acetone drives the equilibrium by trapping the released ethanol, while the water (trace or added) hydrolyzes the intermediate.

Protocol:

  • Dissolve substrate in Acetone/Water (10:1) .

  • Add PPTS (10 mol%) .

  • Heat to reflux (approx. 55 °C) for 1–2 hours.

  • Cool and concentrate.

Analytical Controls & Troubleshooting

Data Summary Table
ParameterMethod A (HCl)Method B (Amberlyst)Method C (PPTS)
Reaction Time 1–3 Hours2–6 Hours2–12 Hours
pH Conditions pH < 1 (Strong)Surface Acidity (Strong)pH ~4–5 (Mild)
Sulfide Safety HighHighHigh
Workup Extraction requiredFiltration onlyExtraction/Evaporation
Yield (Typical) 85–95%90–98%80–90%
Analytical Monitoring[2][3]
  • TLC (Thin Layer Chromatography):

    • Eluent: 10% EtOAc in Hexanes.

    • Stain:2,4-DNP (Dinitrophenylhydrazine) . The product aldehyde will stain yellow/orange immediately. The starting acetal will not stain or stain very slowly.

  • 1H-NMR:

    • Disappearance: Triplet at ~1.2 ppm (6H) and multiplet at ~3.5–3.7 ppm (4H) corresponding to the ethyl groups O-CH₂CH₃.

    • Appearance: A triplet at ~9.5–9.8 ppm (1H) corresponding to the aldehyde proton (-CH O).

Troubleshooting Guide
  • Issue: Reaction is stalled.

    • Cause: Insufficient water or equilibrium reached.

    • Fix: Add more water. If using Method B, add 2% more water to the acetone.

  • Issue: Low Yield / Missing Product.

    • Cause: Product is volatile and was pumped off.

    • Fix: Do not use high vacuum. Use a mild entrainer solvent during concentration. Store the aldehyde in solution if possible.

  • Issue: Sulfoxide formation (S=O peaks in NMR).

    • Cause: Presence of oxidants or exposure to air in sunlight for prolonged periods.

    • Fix: Degas solvents. Ensure no nitric acid or peroxide contaminants are present in the solvents. Avoid Iodine/Acetone methods.

Decision Matrix (Workflow)

DecisionTree Start Start: Deprotection of Sulfide-Acetal Scale What is the Scale? Start->Scale Small Small Scale (<1g) Exploratory Scale->Small Lab Bench Large Process Scale (>10g) or Green Requirement Scale->Large Pilot/Production Sensitive Is the substrate acid-sensitive? Small->Sensitive MethodB Method B: Amberlyst-15 (Clean Workup) Large->MethodB MethodA Method A: HCl/THF (Fast, Reliable) Sensitive->MethodA No (Robust) MethodC Method C: PPTS/Acetone (Mild) Sensitive->MethodC Yes (Fragile)

Figure 2: Decision matrix for selecting the appropriate deprotection protocol.

References

  • Greene's Protective Groups in Organic Synthesis , 5th Edition. Wuts, P. G. M. (2014). Chapter 4: Protection for the Carbonyl Group - Acetals and Ketals.[5] Wiley.

  • Organic Chemistry Portal. Deprotection of Acetals and Ketals. Retrieved Feb 2026.

  • Amberlyst-15 in Organic Synthesis. Arkivoc Review. (2012).[6][4][7] Detailed applications of heterogeneous catalysis for acetal hydrolysis.

  • BenchChem Application Notes. General Protocol for Deprotection of Diethyl Acetals.

Sources

Application Note: Advanced Handling and Preservation Strategies for Volatile Sulfur-Containing Acetals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Challenge of Stability and Containment

Volatile sulfur-containing acetals (including O,S-acetals, dithioacetals, and hemithioacetals) represent a unique class of high-value compounds in pharmaceutical synthesis and flavor chemistry. While dithioacetals are often employed as robust protecting groups (the "sleeping beauty" of carbonyl protection), their volatile, lower-molecular-weight cousins—often responsible for potent tropical fruit or savory notes—present a paradoxical challenge. They are chemically fragile (susceptible to acid hydrolysis and oxidation) yet physically persistent (low odor thresholds requiring containment parts-per-billion levels).

This guide moves beyond basic safety data sheets (SDS) to provide a mechanistic, self-validating protocol for the synthesis, storage, and disposal of these sensitive compounds.

Chemical Stability Profile: The "Why" Behind the Protocols

To handle these compounds effectively, one must understand their degradation vectors.[1] Unlike standard O,O-acetals, sulfur analogs possess two distinct "kill switches": acid-catalyzed hydrolysis and S-oxidation.

Degradation Mechanisms
  • Acid Hydrolysis: While dithioacetals are generally more stable to acid than O,O-acetals due to the lower basicity of sulfur, volatile mixed O,S-acetals (monothioacetals) retain significant acid sensitivity. Protonation of the oxygen atom leads to the expulsion of the alcohol, forming a thiocarbenium ion intermediate that rapidly breaks down.

  • S-Oxidation: The sulfur atom is a "soft" nucleophile, highly susceptible to oxidation by ambient oxygen, peroxides, or trace metal catalysts. This converts the desired sulfide into a sulfoxide (R-S(=O)-R) or sulfone, drastically altering polarity and olfactory properties.

Visualization of Failure Modes

The following diagram illustrates the competing degradation pathways that storage protocols must prevent.

DegradationPathways Acetal Target Sulfur-Acetal (Volatile/Odorous) Oxocarbenium Thiocarbenium Intermediate Acetal->Oxocarbenium Protonation (H+) OxidationProd S-Oxides/Sulfones (Odorless/Polar) *Loss of Activity* Acetal->OxidationProd [O] Transfer Acid Acid Source (Trace HCl, SiO2 surface) Water Moisture (H2O) Oxygen Oxidant (Air/Peroxides) HydrolysisProd Hydrolysis Products (Thiol + Carbonyl) *Release of Stench* Oxocarbenium->HydrolysisProd + H2O

Figure 1: Competing degradation pathways. Protocols must simultaneously exclude moisture/acid (Hydrolysis) and air (Oxidation).

Facility and Equipment Engineering Controls

Before opening a vial, the engineering environment must be validated.

The "Closed Loop" Mandate

Never pour volatile sulfur compounds. Pouring creates a large surface area for evaporation and oxidation.

  • Transfer Method: Use positive-pressure cannula transfer or gas-tight syringes with Luer-lock needles.

  • Septa Selection: Use Teflon-faced silicone septa. Avoid natural rubber , which acts as a "sponge," absorbing and re-releasing odors days later.

Material Compatibility Matrix
MaterialCompatibilityNotes
Borosilicate Glass ExcellentPrimary storage vessel.
PTFE (Teflon) ExcellentGaskets, liners, stir bars.
Stainless Steel (316) GoodAcceptable for short contact; ensure passivation to prevent metal-catalyzed oxidation.
Silicone/Rubber Poor Permeable to VSCs. Use only with PTFE facing.
Polystyrene/PVC Poor Leaching risk; retains odors indefinitely.

Protocol: The "Russian Doll" Storage System

The single greatest error in handling VSCs is relying on a single layer of containment. The following protocol utilizes a "Russian Doll" (nested containment) approach to ensure zero-odor release and maximum chemical stability.

Step-by-Step Storage Workflow
  • Primary Containment (The Product):

    • Store the acetal in a glass vial with a crimp-top or heavy-duty screw cap with a PTFE-faced liner .

    • Crucial: Purge the headspace with dry Argon (heavier than air) before sealing to prevent oxidation.

    • Wrap the cap junction with Parafilm or Teflon tape to prevent vibrational loosening.

  • Secondary Containment (The Barrier):

    • Place the Primary vial inside a larger, wide-mouth glass jar or high-density polyethylene (HDPE) container.

    • The Scavenger: Fill the void space in the secondary container with Activated Carbon (pellets or granular).

    • Mechanism:[2][3][4][5][6][7] The carbon creates a localized "negative pressure" for organics, adsorbing any molecules that permeate the primary septum before they reach the lab environment.

  • Tertiary Environment (The Conditions):

    • Store the entire assembly in a freezer (-20°C).

    • Note: Cold reduces vapor pressure (volatility) and kinetic energy (reaction rate).

Storage Logic Diagram

StorageProtocol cluster_0 Primary Vessel cluster_1 Secondary Containment Vial Glass Vial + PTFE Septum Jar Wide-Mouth Jar Vial->Jar Placement Argon Argon Headspace Argon->Vial Inerting Freezer -20°C Storage Jar->Freezer Long-term Storage Carbon Activated Carbon (Odor Scavenger) Carbon->Jar Filling Void

Figure 2: The "Russian Doll" encapsulation strategy. Activated carbon acts as an interceptor for fugitive emissions.

Protocol: Decontamination and Spill Remediation

Standard cleaning with soap and water is ineffective for sulfur compounds and may spread the odor. Chemical oxidation is required to convert the volatile sulfide/thiol into a non-volatile sulfonate or sulfoxide.

The Oxidative Neutralization Solution

Prepare a fresh "Bleach Trap" solution.

  • Formula: 10% Sodium Hypochlorite (commercial bleach) + 5% Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).

  • Why Base? Adding bleach to an acidic environment releases toxic Chlorine gas. The base ensures the solution remains alkaline and improves the solubility of acidic thiols (if hydrolysis occurs).

Decontamination Steps
  • Glassware: Immediately submerge all contaminated glassware (syringes, vials) into the Bleach/Base bath inside the fume hood. Soak for 2-4 hours.

  • Spills:

    • Do NOT wipe with paper towels (this increases surface area).

    • Cover the spill with solid Calcium Hypochlorite (if compatible) or pour the Bleach/Base solution gently over the spill.

    • Allow to react for 15-30 minutes.

    • Absorb with clay or vermiculite and dispose of as hazardous chemical waste.

References

  • Flavor and Extract Manufacturers Association (FEMA). Safety Assessment of Sulfur-Containing Flavor Ingredients. [Link]

  • National Institutes of Health (NIH). Substituent Effects on the pH Sensitivity of Acetals and Ketals. [Link]

  • UCLA Chemistry & Biochemistry. Standard Operating Procedures for Using Stench Chemicals. [Link]

  • University of Washington. SOP: Stench Chemicals (Thiols). [Link]

  • Master Organic Chemistry. Hydrolysis of Acetals and Thioacetals. [Link]

Sources

Application Notes and Protocols: Incorporation of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane in Organic Synthesis Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of acyclic mixed O,S-acetals, with a specific focus on 1,1-diethoxy-2-(propan-2-ylsulfanyl)ethane as a representative molecule. While direct literature on this specific compound is limited, its structure combines the key features of an acetal and a thioether, suggesting a unique profile of reactivity and stability. This document extrapolates from the well-established chemistry of acetals, thioacetals, and related α-alkoxy sulfides to present potential synthetic routes, applications as a versatile protecting group and a precursor for carbon-carbon bond formation, and detailed protocols for its incorporation and cleavage in complex synthetic pathways. These notes are intended for researchers, scientists, and professionals in drug development and organic synthesis who are interested in exploring novel building blocks and synthetic strategies.

Introduction: The Unique Potential of Mixed O,S-Acetals

Mixed O,S-acetals, such as 1,1-diethoxy-2-(propan-2-ylsulfanyl)ethane, represent a class of compounds with significant, yet underexplored, potential in organic synthesis. These structures feature a carbon atom bonded to both an oxygen and a sulfur atom, creating a functional group that shares characteristics of both acetals and thioacetals. This unique combination offers a nuanced reactivity profile that can be exploited for various synthetic transformations.

Key Structural Features of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane:

  • Acetal Moiety: The 1,1-diethoxyethane core provides stability under neutral and basic conditions, a hallmark of acetal protecting groups.

  • α-Sulfanyl Group: The presence of the propan-2-ylsulfanyl group at the 2-position introduces a site for potential functionalization and modifies the electronic properties of the acetal.

The strategic advantage of employing a mixed O,S-acetal lies in its differential reactivity compared to its symmetrical O,O- and S,S-analogs. Generally, O,S-acetals exhibit greater stability towards acidic hydrolysis than O,O-acetals, yet are more readily cleaved than the robust S,S-acetals[1]. This tunable stability makes them attractive candidates for protecting carbonyl groups in multi-step syntheses where selective deprotection is paramount.

Synthesis of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane and Analogs

The synthesis of acyclic mixed O,S-acetals can be approached through several established methodologies. Below are two plausible, detailed protocols for the preparation of the title compound, based on analogous transformations.

Protocol 1: Synthesis from an α-Haloacetal and a Thiolate

This method relies on the nucleophilic substitution of a halogen at the α-position of an acetal with a suitable thiolate. This is a direct and often high-yielding approach.

Reaction Scheme:

G cluster_0 Synthesis via Nucleophilic Substitution 2-bromo-1,1-diethoxyethane 2-bromo-1,1-diethoxyethane NaS-iPr NaS-iPr Product 1,1-diethoxy-2-(propan-2-ylsulfanyl)ethane NaS-iPr->Product THF, 0 °C to rt

Caption: Synthesis of the target mixed O,S-acetal via nucleophilic substitution.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
2-Bromo-1,1-diethoxyethane2049-72-1197.061.97 g10.0
Sodium isopropanethiolate (NaS-iPr)6841-86-798.141.08 g11.0
Anhydrous Tetrahydrofuran (THF)109-99-972.1150 mL-
Saturated Ammonium Chloride (aq.)12125-02-953.4925 mL-
Diethyl Ether60-29-774.12100 mL-
Anhydrous Magnesium Sulfate7487-88-9120.375 g-

Experimental Protocol:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium isopropanethiolate (1.08 g, 11.0 mmol).

  • Add anhydrous THF (30 mL) and cool the resulting suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 2-bromo-1,1-diethoxyethane (1.97 g, 10.0 mmol) in anhydrous THF (20 mL).

  • Add the solution of 2-bromo-1,1-diethoxyethane dropwise to the stirred suspension of sodium isopropanethiolate over 15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (25 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography on silica gel to afford the pure 1,1-diethoxy-2-(propan-2-ylsulfanyl)ethane.

Protocol 2: Lewis Acid-Catalyzed Reaction of an O,O-Acetal with a Thiol

This method involves the transacetalization of a symmetrical O,O-acetal with a thiol in the presence of a Lewis acid catalyst. This approach is particularly useful for generating mixed O,S-acetals from readily available starting materials[2].

Reaction Scheme:

G cluster_1 Synthesis via Lewis Acid-Catalyzed Transacetalization 1,1,2-triethoxyethane 1,1,2-triethoxyethane i-PrSH i-PrSH Product 1,1-diethoxy-2-(propan-2-ylsulfanyl)ethane i-PrSH->Product TESOTf, 2,4,6-collidine, DCM, 0 °C

Caption: Lewis acid-catalyzed synthesis of the target mixed O,S-acetal.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
1,1,2-Triethoxyethane629-23-2148.201.48 g10.0
Isopropyl Mercaptan (i-PrSH)75-33-276.160.91 g (1.1 mL)12.0
Triethylsilyl trifluoromethanesulfonate (TESOTf)69739-34-0264.322.91 g (2.6 mL)11.0
2,4,6-Collidine108-75-8121.181.33 g (1.4 mL)11.0
Anhydrous Dichloromethane (DCM)75-09-284.9350 mL-
Saturated Sodium Bicarbonate (aq.)144-55-884.0130 mL-
Anhydrous Sodium Sulfate7757-82-6142.045 g-

Experimental Protocol:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add 1,1,2-triethoxyethane (1.48 g, 10.0 mmol) and anhydrous DCM (40 mL).

  • Cool the solution to 0 °C and add 2,4,6-collidine (1.33 g, 11.0 mmol).

  • Add TESOTf (2.91 g, 11.0 mmol) dropwise to the stirred solution.

  • After stirring for 10 minutes, add isopropyl mercaptan (0.91 g, 12.0 mmol) in one portion.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (30 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired product.

Applications in Synthetic Pathways

As a Tunable Protecting Group for Aldehydes

The primary application of 1,1-diethoxy-2-(propan-2-ylsulfanyl)ethane is expected to be as a protecting group for the formyl moiety of 2-(isopropylthio)acetaldehyde. The mixed O,S-acetal functionality offers a balance of stability, being resistant to basic and organometallic reagents, while allowing for deprotection under conditions that may be milder than those required for dithioacetals.

Caption: General workflow for the use of a mixed O,S-acetal as a protecting group.

Precursor to α-Alkoxy-α-Thio Carbanions: An Umpolung Strategy

While the acidity of the proton α to both an oxygen and a sulfur is not as pronounced as in dithianes, it may be possible to deprotonate this position with a strong base, such as n-butyllithium, to generate a nucleophilic species. This would represent an umpolung (polarity reversal) of the typical electrophilic character of the carbonyl carbon from which the acetal is derived[3]. This masked acyl anion equivalent could then react with various electrophiles.

G cluster_umpolung Umpolung Reactivity Start 1,1-diethoxy-2-(propan-2-ylsulfanyl)ethane Anion Lithiate Anion Start->Anion n-BuLi, THF, -78 °C Product C-C Bond Formation Product Anion->Product + E+ Electrophile E+ (e.g., R-X, Aldehyde)

Caption: Proposed umpolung strategy for C-C bond formation.

Deprotection Protocols

The cleavage of the mixed O,S-acetal to regenerate the parent aldehyde can be achieved under various conditions, offering flexibility in a synthetic sequence.

Protocol: Oxidative Deprotection with N-Bromosuccinimide (NBS)

Oxidative methods are effective for the cleavage of thioacetals and are expected to be applicable here. NBS is a mild and selective oxidizing agent for this purpose[4].

Reaction Scheme:

G cluster_deprotection1 Oxidative Deprotection Protected_Aldehyde 1,1-diethoxy-2-(propan-2-ylsulfanyl)ethane Product 2-(isopropylthio)acetaldehyde Protected_Aldehyde->Product NBS, Acetone/H2O, rt

Caption: Oxidative deprotection using N-Bromosuccinimide.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane35247-92-8192.321.92 g10.0
N-Bromosuccinimide (NBS)128-08-5177.983.74 g21.0
Acetone67-64-158.0840 mL-
Water7732-18-518.0210 mL-
Saturated Sodium Thiosulfate (aq.)7772-98-7158.1120 mL-
Ethyl Acetate141-78-688.11100 mL-
Anhydrous Sodium Sulfate7757-82-6142.045 g-

Experimental Protocol:

  • Dissolve the mixed O,S-acetal (1.92 g, 10.0 mmol) in a mixture of acetone (40 mL) and water (10 mL) in a 100 mL round-bottom flask.

  • Cool the solution to 0 °C and add N-bromosuccinimide (3.74 g, 21.0 mmol) in small portions over 10 minutes, ensuring the temperature remains below 10 °C.

  • After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution (20 mL) to consume excess NBS.

  • Extract the mixture with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate (30 mL) and brine (30 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography or distillation.

Protocol: Deprotection using a Mercury(II) Salt

Mercury(II) salts are classic reagents for the cleavage of thioacetals, owing to the high affinity of mercury for sulfur. This method is highly effective but requires careful handling and disposal of mercury waste.

Reaction Scheme:

G cluster_deprotection2 Mercury(II)-Assisted Deprotection Protected_Aldehyde 1,1-diethoxy-2-(propan-2-ylsulfanyl)ethane Product 2-(isopropylthio)acetaldehyde Protected_Aldehyde->Product HgCl2, CaCO3, CH3CN/H2O, rt

Caption: Deprotection using a mercury(II) salt.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane35247-92-8192.321.92 g10.0
Mercury(II) Chloride (HgCl₂)7487-94-7271.525.43 g20.0
Calcium Carbonate (CaCO₃)471-34-1100.092.00 g20.0
Acetonitrile (CH₃CN)75-05-841.0540 mL-
Water7732-18-518.0210 mL-
Diethyl Ether60-29-774.12100 mL-
Anhydrous Sodium Sulfate7757-82-6142.045 g-

Experimental Protocol:

  • In a well-ventilated fume hood, to a solution of the mixed O,S-acetal (1.92 g, 10.0 mmol) in acetonitrile (40 mL) and water (10 mL), add calcium carbonate (2.00 g, 20.0 mmol).

  • Add mercury(II) chloride (5.43 g, 20.0 mmol) to the stirred suspension.

  • Stir the mixture vigorously at room temperature for 30-60 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the insoluble mercury salts and calcium carbonate. Wash the filter cake with diethyl ether (50 mL).

  • Transfer the filtrate to a separatory funnel, add water (30 mL), and separate the layers.

  • Extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude aldehyde, which can be purified as needed.

  • Note: All mercury-containing waste must be disposed of according to institutional safety protocols.

Conclusion

While 1,1-diethoxy-2-(propan-2-ylsulfanyl)ethane is not yet a widely documented reagent, its structure suggests a valuable role in modern organic synthesis. As a mixed O,S-acetal, it offers a unique platform for carbonyl protection with tunable lability. Furthermore, the potential for umpolung reactivity opens avenues for its use as a novel acyl anion equivalent. The protocols detailed herein, based on established chemical principles, provide a solid foundation for researchers to begin exploring the incorporation of this and related mixed O,S-acetals into their synthetic strategies, potentially unlocking new pathways in drug discovery and the synthesis of complex molecules.

References

  • Mechanism of deprotection of s-acetamidomethyl group using mercury (II) acetate? (2020). ResearchGate. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • Umpolung. University of Regensburg. [Link]

  • O,S-Acetals in a New Modification of oxo-Friedel–Crafts–Bradsher Cyclization—Synthesis of Fluorescent (Hetero)acenes and Mechanistic Considerations. (2023). PMC. [Link]

  • Synthesis of the Mixed Acetal Segment of S-Glyceroplasmalopsychosine. (2008). PMC. [Link]

  • Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. (2021). Green Chemistry (RSC Publishing). [Link]

  • Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. (2024). Journal of the American Chemical Society. [Link]

  • Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. (2007). PMC. [Link]

  • Natural products with N,O‐acetals as structural motif (top), previous... (2024). ResearchGate. [Link]

  • Acetal synthesis by acetalization or ring closure. Organic Chemistry Portal. [Link]

  • Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. (2024). MDPI. [Link]

  • Selective Deprotection of Acetals with Me3SiCH2MgCl. Peterson-Type Olefination of Acetals. (2000). figshare. [Link]

  • Activation of polar organometallic reagents with alkali-metal alkoxides. (2022). ResearchGate. [Link]

  • Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. Organic Chemistry Portal. [Link]

  • Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. (2022). PMC. [Link]

  • Synthesis of α‐ketothioesters from thioacetal chloride and β‐keto... (2022). ResearchGate. [Link]

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018). ACS Omega. [Link]

  • Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis. (2023). PMC. [Link]

  • Asymmetric synthesis of tertiary thiols and thioethers. (2009). PMC. [Link]

  • Electrochemical Generation and Utilisation of Alkoxy Radicals. (2022). -ORCA - Cardiff University. [Link]

  • One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. (2020). MDPI. [Link]

  • Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation. Organic Chemistry Portal. [Link]

  • Alkoxy Aluminum Chlorides in the Cationic Polymerization of Isobutylene: Co-initiator, Carbocation Stabilizer. The Royal Society of Chemistry. [Link]

  • Publications. Eva Hevia. [Link]

  • Kinetics and mechanism of oxidation of aquaethylenediaminetetraacetatocobaltate(II) by N-bromosuccinimide in aqueous acidic solution. (2010). ResearchGate. [Link]

  • 13.9: Organometallic Reagents in Alcohol Synthesis. (2020). Chemistry LibreTexts. [Link]

  • Studies of the Reaction of Rongalite with Epoxides. (2018). Montclair State University Digital Commons. [Link]

  • Highly functionalized organomagnesium reagents prepared through halogen-metal exchange. (2003). PubMed. [Link]

Sources

Application Note: Systematic Solvent Selection for the Extraction of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The successful isolation and purification of a target molecule are fundamentally dependent on the rational selection of an appropriate extraction solvent. This guide provides a comprehensive framework for selecting and optimizing a solvent system for the extraction of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane . We will move beyond simple polarity metrics to incorporate a multi-parameter approach, including Hansen Solubility Parameters (HSP), to establish a robust, theory-guided protocol. This document details the physicochemical analysis of the target analyte, outlines critical criteria for solvent selection, and provides detailed, actionable protocols for both solvent screening and a full liquid-liquid extraction (LLE) workflow.

Analyte Physicochemical Profile & Solubility Principles

A deep understanding of the analyte's structure is the cornerstone of logical solvent selection.

Analyte: 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane Structure:

This molecule possesses two key functional groups that dictate its solubility behavior:

  • Acetal (1,1-diethoxyethane): This group is structurally similar to an ether. The carbon-oxygen bonds introduce polarity and potential hydrogen bond acceptor sites. Critically, acetals are stable under neutral to basic conditions but are susceptible to hydrolysis under acidic conditions, a factor that must be considered during extraction.[1]

  • Thioether (isopropyl sulfide): Also known as a sulfide, this group is the sulfur analog of an ether. The sulfur atom is larger and less electronegative than oxygen, making the C-S bonds less polar than C-O bonds and the molecule as a whole more lipophilic.[2]

The combination of these groups with a significant non-polar alkyl backbone results in a molecule of low-to-moderate overall polarity . It is not expected to be highly soluble in water but should be readily soluble in a wide array of organic solvents. The guiding principle of "like dissolves like" is a useful starting point, suggesting that solvents of similar polarity will be most effective.[3][4]

Advanced Solubility Prediction: Hansen Solubility Parameters (HSP)

For a more quantitative prediction, we can use the Hansen Solubility Parameters (HSP) framework. HSP dissects the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar (δD, δP, δH) parameters are likely to be miscible.[5][6] While the exact HSP values for our target are not published, we can infer its character based on its structure:

  • δD: Will be moderate due to the number of atoms and electrons.

  • δP: Will be in the low-to-moderate range, driven by the C-O and C-S bonds.

  • δH: Will be low, as the molecule can only act as a hydrogen bond acceptor.

Therefore, an ideal solvent will have a similar HSP profile—one that is not dominated by extreme polarity or hydrogen bonding capabilities.[7][8]

Critical Criteria for Extraction Solvent Selection

An ideal extraction solvent must satisfy several criteria beyond simple solubility.[9]

  • High Partition Coefficient (K): The solvent must exhibit high solubility for the target analyte and low solubility for impurities. This is quantified by the partition (or distribution) coefficient, K, which is the ratio of the analyte's concentration in the organic phase to its concentration in the aqueous (or initial) phase at equilibrium.[10][11] A high K value signifies an efficient extraction.

  • Immiscibility with the Feed Matrix: For liquid-liquid extraction (LLE) from an aqueous solution, the organic solvent must be immiscible with water to ensure clean phase separation.[3][12] Highly polar solvents like methanol, ethanol, and acetone are generally unsuitable for this purpose as they are miscible with water.[9]

  • Optimal Volatility: The solvent should have a relatively low boiling point to facilitate its removal after extraction (e.g., via rotary evaporation) without requiring excessive heat that could degrade the analyte.[4][11]

  • Chemical Inertness: The solvent must not react with the target compound. Given the acid-labile acetal group, the use of acidic solvents or solvents containing acidic impurities must be strictly avoided.

  • Safety, Cost, and Environmental Impact: The chosen solvent should have a low toxicity and flammability profile.[13] Cost and environmental impact ("greenness") are also critical considerations in modern process development.[4]

Systematic Solvent Screening Protocol

A theoretical analysis provides a list of candidates, but empirical testing is required for optimization. This section provides a protocol to screen potential solvents and select the most effective one.

Candidate Solvents

The following table summarizes the properties of promising candidate solvents, spanning a useful range of polarities.

SolventFormulaBoiling Point (°C)Density (g/mL)Relative PolarityWater SolubilityKey Hazards
n-HexaneC₆H₁₄690.6550.009InsolubleFlammable, Neurotoxin
Diethyl EtherC₄H₁₀O34.60.7130.1176.9 g/100 mLHighly Flammable, Peroxide Former
MTBEC₅H₁₂O55.20.7400.1244.8 g/100 mLFlammable
Dichloromethane (DCM)CH₂Cl₂39.61.3270.3091.3 g/100 mLSuspected Carcinogen
Ethyl AcetateC₄H₈O₂77.10.9020.2288.3 g/100 mLFlammable, Irritant
TolueneC₇H₈1110.8670.099InsolubleFlammable, Toxic

(Data compiled from various sources including[14][15])

Logical Workflow for Solvent Selection

The following diagram outlines the decision-making process for selecting and validating an extraction solvent.

G A Analyze Analyte (Structure, Polarity, Stability) B Define Sample Matrix (e.g., Aqueous, pH) A->B C Generate Candidate List (Based on Polarity & Immiscibility) B->C D Evaluate Candidates (Safety, BP, Cost) C->D E Perform Small-Scale Screening Protocol D->E F Calculate Partition Coefficient (K) & Extraction Efficiency (%E) E->F G Select Optimal Solvent (Highest K, Best Properties) F->G H Develop & Optimize Full-Scale Protocol G->H G cluster_prep Preparation cluster_extraction Extraction & Washing cluster_iso Isolation A Dissolve Crude Sample in Aqueous Phase B Transfer to Separatory Funnel A->B C Add Organic Solvent (e.g., Ethyl Acetate) B->C D Shake & Vent C->D E Separate Layers D->E F Repeat Extraction on Aqueous Layer (2x) E->F G Combine Organic Extracts F->G H Wash with Brine G->H I Dry with Na2SO4 H->I J Filter I->J K Evaporate Solvent (Rotovap) J->K L Isolated Product K->L

Sources

Troubleshooting & Optimization

Preventing oxidation of sulfide group in 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane

Current Status: Operational Ticket Focus: Chemoselectivity & Stability Preservation Target Molecule: 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane (CAS: 105-57-7)

Introduction: The "Dual-Trigger" Challenge

Welcome to the technical support interface for organosulfur handling. You are working with 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane , a molecule that presents a classic "Dual-Trigger" stability challenge:

  • The Sulfide (Thioether) Group: A nucleophilic sulfur atom (

    
    ) that aggressively seeks oxygen. It is prone to oxidation by air, peroxides, and active surfaces, converting to the sulfoxide (
    
    
    
    ) or sulfone (
    
    
    ).
  • The Acetal Group: The 1,1-diethoxy moiety is an aldehyde protected as an acetal.[1][2] It is stable to base but extremely labile to acid .

The Conflict: Standard protocols to remove oxidants often involve acidic media (e.g., acidic ferrous sulfate washes), which will destroy your acetal. Conversely, standard protocols to stabilize acetals (basic conditions) do not inherently stop oxidation.

This guide provides an autonomous, self-validating workflow to navigate this narrow stability window.

Module 1: Solvent Hygiene & Peroxide Management

User Query: "I am observing the formation of a polar spot (sulfoxide) on TLC even before adding reagents. Is my solvent the culprit?"

Technical Insight: Yes. Ethers (Diethyl ether, THF, Dioxane) are the most common solvents for these reactions, but they auto-oxidize to form organic peroxides. Your sulfide group acts as a "scavenger," reacting with these peroxides faster than your intended reagents.

Critical Warning: Do NOT use the standard "Acidified Ferrous Sulfate" method to remove peroxides. The acid will hydrolyze your acetal group to the aldehyde immediately.

Protocol: The "Basic Alumina" De-peroxidation

This method removes peroxides without introducing the protons (


) that threaten the acetal.
  • Material: Activated Basic Alumina (Brockmann Grade I).

  • Ratio: Use 5-10 g of alumina per 100 mL of solvent.

  • Procedure:

    • Pack a short glass column with the Basic Alumina.

    • Pass the solvent through the column under inert gas pressure (Argon/Nitrogen).

    • Validation: Test the eluent with a peroxide test strip (quantified < 1 ppm).

  • Storage: Use immediately. Alumina removes the BHT stabilizer, making the solvent more prone to rapid peroxide formation if stored.

Data: Solvent Peroxide Accumulation Rates
Solvent TypeStorage ConditionPeroxide Level (1 Month)Risk to Sulfide
Diethyl EtherDark, Stabilized (BHT)< 1 ppmLow
Diethyl EtherClear Bottle, Unstabilized> 20 ppmCritical
THFOpened, Air Headspace> 50 ppmFatal to Yield

Module 2: Reaction & Workup Optimization

User Query: "My reaction works, but I lose product during column chromatography. The NMR shows a split signal for the isopropyl group, indicating a sulfoxide. Why?"

Technical Insight: Silica gel is not inert. It possesses an acidic surface (


) and trapped molecular oxygen. The porous structure concentrates your sulfide and oxygen together, catalyzing surface-mediated oxidation.
Workflow: The "Buffered Surface" Purification

To prevent "On-Column Oxidation," you must neutralize the silica surface and minimize residence time.

Step-by-Step Protocol:

  • Slurry Preparation: Prepare your silica gel slurry using your eluent + 1% Triethylamine (Et3N) .

  • Column Packing: Pour the slurry and flush with 2 column volumes of the eluent/Et3N mixture.

    • Mechanism:[1] The amine coordinates to the acidic silanol (

      
      ) sites, blocking them and raising the local pH, which stabilizes the acetal and reduces surface oxidation potential.
      
  • Loading: Load your crude material.

  • Elution: Run the column using standard solvent (the Et3N is only needed for packing/pretreatment).

  • Speed: Flash chromatography is preferred over gravity. Minimize the time the sulfide sits on the silica.

Module 3: Storage & Long-Term Stability

User Query: "How do I store the isolated material? It turns yellow after a week at 4°C."

Technical Insight: Yellowing is the tell-tale sign of sulfoxide/sulfone formation or trace hydrolysis. Sulfides are "secondary antioxidants"—they will sacrificially oxidize to protect other molecules. To protect the sulfide, you must remove the oxygen vector.

The "Double-Barrier" Storage System
  • Primary Barrier (Chemical): Add 0.1% w/w BHT (Butylated hydroxytoluene) to your neat liquid product.

    • Why? BHT scavenges free radicals before they can attack the sulfur lone pair.

  • Secondary Barrier (Physical):

    • Container: Amber glass vial (blocks UV light which catalyzes auto-oxidation).

    • Headspace: Purge with Argon (heavier than air), not just Nitrogen. Argon forms a "blanket" over the liquid surface.

    • Seal: Parafilm over the cap is insufficient. Use a Teflon-lined screw cap and wrap with electrical tape or store in a desiccator under vacuum/argon.

Visualizing the Oxidation Defense Strategy

The following diagram illustrates the critical control points where oxidation enters the system and the specific counter-measure required for your acetal-sulfide molecule.

SulfideProtection RawSolvent Raw Solvent (Ether/THF) Peroxides Peroxides (ROOR) RawSolvent->Peroxides Auto-oxidation Alumina Basic Alumina Filtration RawSolvent->Alumina Purification Reaction Reaction (Inert Atm) Peroxides->Reaction Contamination Alumina->Reaction Peroxide-Free Workup Silica Column (Acidic Surface) Reaction->Workup Standard Path BufferedSilica Buffered Silica (+1% Et3N) Reaction->BufferedSilica Protected Path Sulfoxide Sulfoxide/Sulfone (Impurity) Workup->Sulfoxide Oxidation! Storage Storage (Amber + Argon + BHT) BufferedSilica->Storage Isolated Product

Caption: Critical Control Points (Green) vs. Oxidation Risks (Red) in the handling of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane.

References & Authority

  • Solvent Peroxide Removal (General):

    • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US). "6.C.3 Peroxides."

    • Source:

  • Silica Gel Induced Oxidation:

    • Silica particles convert thiol-containing molecules to disulfides. (2023). This paper details the mechanism of surface-mediated oxidation of sulfur species on silica.

    • Source:

  • Sulfide Oxidation Prevention (Green Chemistry):

    • Sulfide Oxidation - ACS GCI Pharmaceutical Roundtable Reagent Guides. Discusses the ease of sulfide oxidation and methods to control it (or promote it selectively, implying the reverse conditions prevent it).

    • Source:

  • Acetal Stability Data:

    • 1,1-Diethoxyethane (Acetal) Chemical Properties.[1][2][3][4] NIST Chemistry WebBook, SRD 69.[3] Confirms the acetal structure and physical data.

    • Source:

Sources

Purification techniques for removing unreacted thiols from 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis & Purification Division Ticket ID: #PUR-SULF-009 Subject: Removal of Unreacted Propane-2-thiol from 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane Status: Open Priority: High (Odor/Purity Critical)

Executive Summary

You are encountering difficulty removing unreacted propane-2-thiol (isopropyl mercaptan) from your target molecule, 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane .

This separation presents a specific chemoselectivity challenge:

  • Acid Sensitivity: The acetal moiety (

    
    ) is acid-labile. Standard acid washes will hydrolyze your product to the aldehyde.
    
  • Oxidation Sensitivity: The sulfide linkage (

    
    ) in your product is susceptible to oxidation. Aggressive oxidative washes (e.g., bleach, permanganate) intended to destroy the thiol will likely oxidize your product to the sulfoxide or sulfone.
    

This guide details a three-tier purification strategy designed to remove the thiol without degrading the acetal-sulfide scaffold.

Tier 1: Physical Separation (Bulk Removal)

Use this as the primary step to remove >90% of the impurity.

The Logic: Propane-2-thiol has a boiling point of 58°C at atmospheric pressure. Your acetal-sulfide product has a significantly higher boiling point (estimated >200°C or >80°C at reduced pressure). The most effective initial step is thermodynamic separation.

Protocol:

  • Setup: Equip your flask with a short-path distillation head or connect directly to a high-vacuum manifold.

  • Conditions: Apply vacuum (<10 mbar). Gently heat the bath to 40–50°C .

    • Note: Do not overheat. While the acetal is thermally stable, excessive heat can promote minor elimination reactions or disulfide formation.

  • Trapping (Critical): You must use a liquid nitrogen or dry ice/acetone cold trap. The thiol will not condense in a standard water condenser and will contaminate your pump oil, destroying the pump and venting the stench into the lab.

  • Bleach Trap: The vacuum pump exhaust should be vented into a bleach solution (10% sodium hypochlorite) to oxidize any escaping thiol vapors immediately.

Tier 2: Chemical Extraction (The "Caustic Wash")

Use this to remove residual thiol after stripping. This relies on the acidity of the thiol (pKa ~11).

The Logic: The acetal functionality is stable in basic conditions. By washing with a base, you deprotonate the thiol (


), forcing it into the aqueous layer where it can be discarded.

Protocol:

  • Dissolution: Dissolve the crude oil in a non-polar solvent (e.g., Pentane or Hexane).

    • Why Non-polar? This minimizes the solubility of the sodium thiolate salt in the organic phase.

  • The Wash: Wash the organic layer 3x with 2M NaOH (cold).

    • Caution: Do not use lower concentrations (e.g., 5% NaHCO3). You need a pH >12 to fully deprotonate the thiol (pKa ~11).

  • Phase Separation: Ensure sharp phase cuts. The thiol is now in the aqueous layer.

  • Waste Treatment: Pour the aqueous waste immediately into a container containing dilute bleach to quench the odor. Do not add bleach to the separatory funnel containing your product; it will oxidize the sulfide.

Tier 3: Chemoselective Scavenging (High Purity / Low Odor)

Use this if "Tier 2" fails to remove the odor completely or if you require analytical purity.

The Logic: If traces of thiol remain, physical extraction may be limited by the partition coefficient. We can use a Michael Addition to covalently bond the volatile thiol to a non-volatile "scavenger" molecule. The resulting adduct is heavy and polar, easily removed.

Reagent: Methyl Acrylate or N-Ethylmaleimide (NEM) .

  • Mechanism:[1][2][3][4] The thiol nucleophile attacks the electron-deficient alkene (Michael acceptor).

Protocol:

  • Add Scavenger: To your crude reaction mixture (or the organic layer from Tier 2), add 1.5 equivalents (relative to the estimated remaining thiol) of Methyl Acrylate .

  • Catalyst: Add a catalytic amount of Triethylamine (Et3N) to promote the formation of the thiolate nucleophile.

  • Reaction: Stir at room temperature for 30–60 minutes.

    • Reaction:

      
      
      
  • Workup: The thiol is now converted to a high-boiling ester.

    • Option A (Distillation): Distill your product.[5] The heavy adduct remains in the pot.

    • Option B (Silica Plug): The ester adduct is more polar than your acetal-sulfide. Pass the mixture through a short silica plug using 5% EtOAc/Hexanes. The product elutes; the adduct is retained.

Visualizing the Workflow

The following diagram illustrates the decision logic for your purification process.

PurificationProtocol Start Crude Mixture (Product + Thiol) VacStrip Step 1: High Vacuum Strip (Cold Trap Required) Start->VacStrip CheckOdor Check Odor/Ellman's Test VacStrip->CheckOdor CausticWash Step 2: 2M NaOH Wash (Product in Organic Layer) CheckOdor->CausticWash Thiol Detected Success Pure Product (1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane) CheckOdor->Success No Thiol Detected CheckOdor2 Residual Thiol? CausticWash->CheckOdor2 Scavenge Step 3: Michael Scavenging (Add Methyl Acrylate + Et3N) CheckOdor2->Scavenge Trace Thiol Persists CheckOdor2->Success Clean FinalPurification Final Distillation or Silica Plug Scavenge->FinalPurification FinalPurification->Success

Caption: Decision tree for the purification of acetal-sulfides, prioritizing non-destructive methods.

Troubleshooting & FAQ

Q: Can I use bleach to wash the organic layer? It kills the smell instantly. A: NO. While bleach (sodium hypochlorite) effectively oxidizes thiols to disulfides or sulfonates, it is not chemoselective. It will oxidize the sulfide linkage in your product (


) to a sulfoxide (

) or sulfone.[6] Only use bleach to treat the waste aqueous stream after separation.

Q: My product turned into an aldehyde. What happened? A: You likely exposed the mixture to acidic conditions. Did you use an acid wash (HCl) to remove amines? Or did you use silica gel that was too acidic?

  • Fix: Ensure all aqueous washes are neutral or basic (pH > 7). If using silica chromatography, add 1% Triethylamine to the eluent to neutralize the silica's acidity.

Q: How do I know if the thiol is actually gone? The smell is confusing. A: The human nose desensitizes to thiols rapidly (olfactory fatigue), or "phantom smells" persist. Do not rely on smell alone.

  • Use Ellman's Reagent (DTNB):

    • Take a small aliquot of your organic layer.

    • Shake it with an aqueous buffer (pH 8) containing DTNB.

    • Yellow color in the water layer indicates free thiols.

    • Colorless indicates the thiol is removed (or below detection limits).

Q: Can I use resins instead of liquid reagents? A: Yes. If you are working on a small scale (<5g) and want to avoid distillation, use a Maleimide-functionalized silica or Merrifield resin . Add the resin to your flask, stir for 2 hours, and filter. The thiol stays on the beads. This is the most expensive but cleanest method.

Summary of Chemical Data

ComponentBoiling PointpKaStability (Acid)Stability (Base)Removal Method
Propane-2-thiol ~58°C~11StableDeprotonatesVac Strip / NaOH Wash
Target Product High (>200°C)N/AUnstable (Hydrolysis)StableN/A (Retain)
Acetal Group --Unstable Stable-
Sulfide Group --StableStableAvoid Oxidants

References

  • Ellman, G. L. (1959). Tissue sulfhydryl groups.[7] Archives of Biochemistry and Biophysics, 82(1), 70-77.

    • Context: Standard protocol for detecting free thiols using DTNB.[7][8][9]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

    • Context: Authoritative source on the stability of acetals (acid sensitivity/base stability).
  • Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials, 26(1), 724–744.

    • Context: Detailed mechanism and rates of thiol scavenging using acryl
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

    • Context: General reactivity of sulfides toward oxidants and thiols as nucleophiles.

Sources

Overcoming thermal degradation of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane during distillation

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: THIO-ACETAL-DISTILL-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Triage

User Issue: Thermal degradation, discoloration (darkening), and yield loss during the vacuum distillation of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane.

Compound Profile:

  • Structure: A diethyl acetal backbone with a beta-position sulfide linkage (isopropylthio group).

  • Key Vulnerabilities:

    • Acetal Lability: Extremely sensitive to trace acids (even acidic sites on silicate glass), leading to hydrolysis into the corresponding aldehyde and ethanol.

    • Sulfide Oxidation: Susceptible to oxidation to sulfoxides at high temperatures in the presence of air, which can trigger thermal elimination (Cope/Chugaev-type mechanisms).

    • Thermal Elimination: The isopropyl group on the sulfur increases the risk of

      
      -elimination at temperatures >140°C.
      

Diagnostic Troubleshooting (FAQ)

Q1: The distillate is clear initially but turns yellow/brown in the receiver. Why? A: This indicates "Slow-Leak" Acidolysis . Even if your crude material is neutral, the glass surface of your receiver flask contains silanol groups (Si-OH) which are slightly acidic. Acetals are so sensitive that hot vapors condensing on "fresh" glass can hydrolyze.

  • Fix: Passivate all glassware (pot, column, condenser, receiver) with base before use. (See Protocol A).

Q2: I see pressure spikes and the vacuum is fluctuating. Is my pump failing? A: Unlikely. You are likely observing Decomposition Outgassing . Thermal degradation of this molecule releases volatile byproducts:

  • Ethanol: From acetal hydrolysis.

  • Propene: From thermal elimination of the isopropyl group. These volatiles overload the vacuum pump, causing pressure spikes.

  • Fix: Lower the pot temperature and improve the vacuum depth (<1 mbar) to distill at a lower boiling point.

Q3: The pot residue turned into a black tar. Can I recover it? A: No. The black tar is a polymer network formed by the condensation of the aldehyde (degradation product) and sulfur polymerization.

  • Prevention: Never distill to dryness. Leave 5-10% volume in the pot to act as a thermal buffer.

Root Cause Analysis: The Chemistry of Failure

To solve the problem, we must understand the degradation pathways. The molecule has two "kill switches" activated by heat and acid.

Pathway A: Acid-Catalyzed Hydrolysis (The Primary Culprit)

Acetals are thermodynamically stable to base but kinetically unstable to acid.



  • Trigger: Trace HCl from synthesis, acidic silica gel fines, or un-passivated glassware.

  • Result: The aldehyde product typically has a higher boiling point and is more reactive, leading to polymerization (tar).

Pathway B: Thermal Elimination (The Secondary Culprit)

The isopropyl-sulfur bond is weaker than a methyl-sulfur bond. At high heat (>150°C), especially if trace oxygen creates a sulfoxide intermediate, the molecule undergoes syn-elimination.



Visualizing the Degradation Logic

DecompositionPathways Compound 1,1-Diethoxy-2- (propan-2-ylsulfanyl)ethane Heat Heat (>140°C) Compound->Heat Sensitive to Acid Trace Acid / Acidic Glass Compound->Acid Sensitive to Polymer Black Tar (Polymerization) Heat->Polymer S-Oxidation Propene Gas: Propene (Vacuum Spikes) Heat->Propene Beta-Elimination Aldehyde Degradation Product: 2-(isopropylthio)acetaldehyde Acid->Aldehyde Hydrolysis Ethanol Volatile: Ethanol Acid->Ethanol Byproduct Aldehyde->Polymer Aldol Condensation

Figure 1: Mechanistic pathways leading to distillation failure. Note that acid catalysis feeds into polymerization.

Optimized Experimental Protocols

Protocol A: Glassware Passivation (Mandatory)

Standard laboratory glass is slightly acidic. For acetals, this is fatal.

  • Preparation: Assemble the distillation flask, Vigreux column, condenser, and receiver.

  • Wash: Rinse all internal surfaces with a 1% Triethylamine (TEA) solution in Acetone OR a 0.1M ethanolic KOH solution.

  • Dry: Oven dry at 120°C. The trace alkalinity remaining neutralizes active silanol sites.

  • Assembly: Assemble hot under a flow of Nitrogen or Argon.

Protocol B: Buffered Vacuum Distillation

This protocol creates a "Self-Validating" system where the pH is chemically locked.

Reagents:

  • Crude 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane.

  • Solid Sodium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) - anhydrous.
  • Calcium Hydride (

    
    ) - Optional, for extreme dryness.
    

Step-by-Step:

  • Neutralization: Dissolve crude material in Et2O or Hexane. Wash with sat.

    
    , then brine. Dry over 
    
    
    
    with 1% TEA added. Concentrate via Rotavap.
  • Pot Charging: Transfer residue to the distillation flask.

    • CRITICAL STEP: Add 0.5 - 1.0% w/w solid anhydrous

      
        directly into the distillation pot. This acts as an in-situ acid scavenger during the run.
      
  • Inerting: Purge the system with Argon for 5 minutes.

  • Vacuum Application: Apply high vacuum. Target < 1.0 mbar .

    • Note: If using a mechanical pump, use a cold trap (liq.

      
      ) to catch any propene/ethanol.
      
  • Heating:

    • Use an oil bath, not a heating mantle (prevents hot spots).

    • Ramp temperature slowly.

    • Limit: Do not exceed a bath temperature of 135°C . If the compound does not distill, improve the vacuum; do not increase heat.

Data Comparison: Distillation Methods
ParameterStandard DistillationBuffered + Passivated (Recommended)
Glassware Prep Solvent RinseBase Wash (TEA/KOH)
Pot Additive None0.5%

(s)
Vacuum 5-10 mbar< 1.0 mbar
Max Bath Temp 160°C135°C
Yield 40-60% (Dark distillate)85-95% (Colorless)
Purity (GC) ~90% (Aldehyde peaks)>98%

Advanced Troubleshooting Logic (Decision Tree)

Use this flow to determine your next move if the standard protocol fails.

TroubleshootingTree Start Start Distillation CheckVac Is Vacuum < 1 mbar? Start->CheckVac CheckTemp Is Bath Temp < 135°C? CheckVac->CheckTemp Yes ActionVac Fix Leaks / Change Oil Use Diffusion Pump CheckVac->ActionVac No CheckColor Is Distillate Colorless? CheckTemp->CheckColor Yes ActionWiped Switch to Wiped Film Evaporator (Lower residence time) CheckTemp->ActionWiped No (Requires High Heat) ActionBase Stop. Repassivate Glass. Add more K2CO3. CheckColor->ActionBase No (Turning Yellow) Success Collect Fractions CheckColor->Success Yes

Figure 2: Operational decision tree for real-time troubleshooting.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for acetal purification and glassware passivation techniques).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Authoritative source on the acid-sensitivity of acetal protecting groups).

  • Oae, S. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press. (Mechanisms of sulfide oxidation and thermal elimination).

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. Journal of Organic Chemistry, 43(20), 3966–3968. (Basis for carbonate drying agents in distillation).

Controlling odor intensity when working with 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane. It is designed to address specific challenges related to odor intensity control during experimental procedures. The information herein is synthesized from established protocols for handling volatile organosulfur compounds and data on structurally similar molecules.

Disclaimer

A specific Safety Data Sheet (SDS) for 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane was not available at the time of this publication. The guidance provided is based on the general properties of thioethers and data from analogous compounds. It is imperative to consult the official SDS for 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane as soon as it is available and to always perform a risk assessment before commencing any new experimental work. All procedures should be carried out by trained personnel in a properly equipped laboratory.

Frequently Asked Questions (FAQs)

Understanding the Compound

Q1: What is 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane and why does it have a strong odor?

A1: 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane is an organic compound containing a thioether functional group (C-S-C). Thioethers are known for their strong, often unpleasant odors, which are characteristic of many volatile sulfur compounds.[1][2] The sulfur atom's polarizability contributes to the compound's volatility, allowing odor-causing molecules to be easily released into the air.[3] Even at very low concentrations, parts per million (ppm) or even lower, the human nose can detect these compounds.[4]

Q2: What are the key physical properties of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane that influence its odor?

A2: While specific data for this compound is limited, we can infer properties from its structure and from similar compounds. A structurally related compound, 1,1-diethoxy-2-(methylthio)ethane, has a boiling point of 191°C, suggesting that the target compound will have a relatively high boiling point and lower volatility compared to smaller thiol or thioether molecules.[5] However, its potent odor means that even small amounts of vapor can be highly noticeable.

PropertyEstimated Value/CharacteristicRationale
Odor Strong, unpleasantCharacteristic of thioethers.[1][3]
Boiling Point HighThioethers are generally less volatile than corresponding ethers.[2] The boiling point is likely to be similar to or slightly higher than that of 1,1-diethoxy-2-(methylthio)ethane (191°C).[5]
Vapor Pressure Low to ModerateA higher boiling point suggests a lower vapor pressure at room temperature, but still sufficient to produce a strong odor.
Engineering Controls & Fume Hoods

Q3: What are the essential engineering controls for working with this compound?

A3: All work with 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane must be conducted in a well-ventilated area, specifically within a certified chemical fume hood.[6] The fume hood should have a continuous and sufficient exhaust rate to prevent the accumulation of vapors in the work area. For particularly odorous compounds, it is best practice to use a dedicated fume hood if possible.

Q4: Can I simply work in a fume hood, or do I need additional measures to control the odor?

A4: While a fume hood is the primary engineering control, for potent organosulfur compounds, it is highly recommended to use a bleach trap for any exhaust lines from your experimental setup (e.g., from a rotary evaporator or a reaction vessel).[6] This will help to neutralize the odorous sulfur compounds before they are exhausted into the fume hood and potentially the wider environment.

Personal Protective Equipment (PPE)

Q5: What is the appropriate Personal Protective Equipment (PPE) for handling 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane?

A5: Appropriate PPE is crucial for minimizing exposure. The following should be worn at all times when handling the compound:[7][8]

  • Eye Protection: Chemical safety goggles are mandatory. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[9]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential. It is advisable to double-glove. Contaminated gloves should be disposed of properly immediately after use.[7]

  • Body Protection: A laboratory coat and closed-toe shoes are required. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron is recommended.[8]

  • Respiratory Protection: For most operations within a certified fume hood, additional respiratory protection is not required. However, in the case of a spill or if there is a risk of exposure outside of the fume hood, a respirator with an organic vapor cartridge may be necessary.[10] Always consult your institution's safety officer for specific guidance on respirator selection.

Troubleshooting Guide

IssueProbable Cause(s)Solution(s)
Persistent odor in the lab despite using a fume hood. - Contaminated equipment or surfaces outside the fume hood.- Improper waste disposal.- Inadequate fume hood performance.- Decontaminate all surfaces near the fume hood with a bleach solution.- Ensure all waste is sealed in a labeled, dedicated container within the fume hood.- Verify the fume hood's certification and airflow.
Odor complaints from adjacent labs. - Exhaust from your fume hood is re-entering the building's ventilation system.- Odor escaping during transport of materials or waste.- Use a bleach trap for your experimental exhaust to neutralize odors before they enter the fume hood exhaust.[6]- Seal all containers tightly before removing them from the fume hood. Use secondary containment for transport.
A small spill has occurred inside the fume hood. Accidental spillage during transfer or reaction.1. Alert colleagues in the immediate area.2. Absorb the spill with an inert material (e.g., vermiculite, sand).[7]3. Gently cover the absorbent material with a solution of sodium hypochlorite (bleach) and allow it to react for at least one hour.4. Collect the neutralized material into a sealed, labeled waste container.[11]
Glassware retains a strong odor after cleaning. Thioether residues adhering to the glass surface.- Immediately after use, rinse glassware with a suitable organic solvent (e.g., acetone) inside the fume hood.- Submerge the glassware in a dedicated bleach bath for at least 12-24 hours.[6]- After the bleach soak, wash the glassware with laboratory detergent and water as per standard procedures.[12]

Detailed Protocols

Protocol 1: General Handling and Dispensing
  • Preparation: Before starting, ensure your chemical fume hood is operational and uncluttered. Prepare a bleach bath for glassware decontamination and a labeled waste container within the fume hood.[6]

  • PPE: Don the appropriate PPE as outlined in the FAQ section.

  • Dispensing: Conduct all dispensing and weighing of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane within the fume hood. Use sealed containers for transport to and from the balance.

  • Reaction Setup: If the compound is to be used in a reaction, ensure the setup is equipped with a condenser and that any exhaust is directed through a bleach trap.

  • Post-Procedure: Tightly seal the stock container and any reaction vessels. Decontaminate any spills immediately.

Protocol 2: Decontamination of Glassware
  • Initial Rinse: Immediately after use, and within the fume hood, rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone) to remove the bulk of the thioether. Dispose of the rinse solvent into a labeled hazardous waste container.

  • Bleach Bath: Prepare a bleach bath by mixing commercial bleach with water in a 1:1 ratio in a designated plastic container.[6]

  • Soaking: Carefully place the rinsed glassware into the bleach bath, ensuring it is fully submerged. Allow the glassware to soak for a minimum of 12 hours.

  • Final Cleaning: After soaking, remove the glassware, rinse thoroughly with tap water, followed by deionized water. Then, proceed with your standard laboratory glassware cleaning protocol.[12]

Protocol 3: Small Spill Neutralization (inside a fume hood)
  • Containment: If the spill is liquid, contain it with an inert absorbent material like vermiculite or sand.

  • Neutralization: Slowly and carefully add a commercial bleach solution or a freshly prepared 10% sodium hypochlorite solution to the absorbent material, ensuring the spill is fully saturated.[11]

  • Reaction Time: Allow the mixture to sit for at least one hour to ensure complete oxidation of the thioether.

  • Collection: Using a scoop or spatula, carefully collect the neutralized material into a heavy-duty plastic bag or a designated solid waste container.

  • Final Decontamination: Wipe the spill area with a cloth soaked in bleach solution, followed by a water rinse.

  • Disposal: Seal the waste container and label it appropriately for hazardous waste disposal according to your institution's guidelines.[13]

Visual Diagrams

Experimental Workflow for Odor Control

cluster_prep Preparation cluster_exp Experiment cluster_cleanup Cleanup prep_ppe Don PPE exp_handle Handle/Dispense Compound prep_ppe->exp_handle prep_hood Prepare Fume Hood prep_hood->exp_handle prep_trap Set up Bleach Trap exp_reaction Run Reaction prep_trap->exp_reaction prep_waste Prepare Waste Container exp_workup Work-up prep_waste->exp_workup exp_handle->exp_reaction exp_reaction->exp_workup cleanup_glassware Decontaminate Glassware exp_workup->cleanup_glassware cleanup_waste Dispose of Waste exp_workup->cleanup_waste cleanup_ppe Doff PPE cleanup_glassware->cleanup_ppe cleanup_waste->cleanup_ppe

Caption: Workflow for handling 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane.

Decision Tree for Odor Issues

start Odor Detected Outside Fume Hood check_source Is the source of the odor known? start->check_source spill Spill Occurred check_source->spill Yes no_spill No Obvious Spill check_source->no_spill No spill_protocol Follow Spill Neutralization Protocol spill->spill_protocol check_equipment Check for Contaminated Equipment/Surfaces no_spill->check_equipment check_waste Check Waste Containers for Proper Sealing no_spill->check_waste review_procedures Review Handling Procedures no_spill->review_procedures

Caption: Decision tree for troubleshooting odor issues.

References

Sources

Improving shelf-life and preventing hydrolysis of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Protocols for Sulfide-Acetals Subject: 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane (CAS: 105-57-7) Ticket ID: STAB-GEN-001 Priority: High (Degradation Risk)

Introduction: The Stability Paradox

You are likely experiencing degradation issues with 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane . This molecule presents a dual-stability challenge common in complex organic intermediates:

  • Acetal Functionality: Highly sensitive to acid-catalyzed hydrolysis , leading to the release of ethanol and the parent aldehyde.

  • Sulfide Linkage: Susceptible to oxidation (to sulfoxide/sulfone) upon exposure to atmospheric oxygen or peroxides.

This guide provides a self-validating protocol to arrest these degradation pathways, ensuring the integrity of your material for drug development and synthesis applications.

Module 1: The Hydrolysis Hazard (Mechanistic Insight)

To prevent degradation, you must understand the enemy. Acetals are thermodynamically stable in basic conditions but kinetically unstable in the presence of even trace acids and moisture.

The Mechanism: In the presence of a proton source (


) and water, the ethoxy group is protonated, creating a good leaving group (ethanol). This generates a resonance-stabilized oxocarbenium ion, which is rapidly attacked by water. This process repeats, irreversibly collapsing the acetal into 2-(propan-2-ylsulfanyl)acetaldehyde .

Critical Note: "Acid" does not just mean HCl. The silanol groups (


) on the surface of standard laboratory glassware and silica gel are acidic enough to catalyze this reaction over time.

AcetalHydrolysis Acetal 1,1-Diethoxy-2- (propan-2-ylsulfanyl)ethane Protonation Protonation (H+ from trace acid) Acetal->Protonation Oxocarbenium Oxocarbenium Intermediate Protonation->Oxocarbenium - EtOH Hemiacetal Hemiacetal (Transient) Oxocarbenium->Hemiacetal + H2O Aldehyde DEGRADATION PRODUCT: 2-(propan-2-ylsulfanyl) acetaldehyde Hemiacetal->Aldehyde - EtOH

Figure 1: Acid-catalyzed hydrolysis pathway.[1] Note that the reaction consumes water and releases ethanol.

Module 2: The "Gold Standard" Storage Protocol

Do not rely on standard "cool, dry place" instructions. Follow this active stabilization protocol.

Step 1: Container Pre-Treatment (The Surface Buffer)

Standard borosilicate glass is slightly acidic. You must neutralize the container surface.

  • Protocol: Rinse the storage vial with a 5% solution of Triethylamine (TEA) in Dichloromethane, then dry under high vacuum. Alternatively, use silylated glass vials to mask surface silanols.

Step 2: Active Stabilization

You must maintain a "Basic Micro-Environment" within the liquid.

  • Liquid Additive: Add 0.5% to 1.0% Triethylamine (TEA) directly to the neat liquid. This acts as a "proton sponge," neutralizing any trace acid generated or introduced.

  • Solid Additive (Alternative): If amine contamination is a concern for downstream steps, store the liquid over a few pellets of anhydrous Potassium Carbonate (

    
    ) . This serves a dual purpose: it acts as a desiccant (removing water) and a base (neutralizing acid).
    
Step 3: Atmosphere Control

To prevent sulfide oxidation:

  • Purge: Flush the headspace with dry Argon (Ar) for 60 seconds before sealing. Argon is heavier than air and provides a better blanket than Nitrogen.

  • Seal: Use a Teflon-lined cap. Parafilm is insufficient for long-term storage against moisture permeation.

Step 4: Thermal Regulation
  • Temperature: Store at -20°C .

  • Reasoning: Hydrolysis is a kinetic process. Lowering the temperature significantly reduces the rate constant (

    
    ) of the reaction.
    

Module 3: Troubleshooting & Diagnostics

Use this decision tree to evaluate the quality of your current batch.

Diagnostic Table
SymptomDiagnosisCorrective Action
Pungent, piercing odor Hydrolysis has occurred. The aldehyde is volatile and smells sharp/acrid compared to the ether-like smell of the acetal.Purify immediately (see FAQ).
Cloudiness / Precipitate Polymerization of the aldehyde or water saturation.Filter through basic alumina; re-dry.
NMR: Peak at ~9.5 ppm Aldehyde proton (

). Significant degradation.
If >5%, repurification is required.
NMR: Peak at ~2.6 ppm Sulfoxide (

) formation.
Irreversible. Check Argon seal.
Workflow for Quality Check

Troubleshooting Start Start Quality Check SmellTest Smell Test: Sharp/Acrid Odor? Start->SmellTest HNMR Run 1H NMR (CDCl3 + 1 drop TEA) SmellTest->HNMR No/Unsure Action3 Distill over K2CO3 at reduced pressure. SmellTest->Action3 Yes (Strong) Decision1 Aldehyde Peak (9.5-9.8 ppm)? HNMR->Decision1 Decision2 Impurity Level? Decision1->Decision2 Yes Action1 Material OK. Reseal with Argon. Decision1->Action1 No Action2 Add K2CO3, Store at -20C. Decision2->Action2 < 5% Decision2->Action3 > 5%

Figure 2: Decision matrix for evaluating acetal integrity.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I purify this compound using standard silica gel chromatography? A: NO. Standard silica gel is acidic (


). It will hydrolyze your acetal on the column, leading to poor recovery.
  • Solution: Use Basic Alumina or "neutralized silica." To neutralize silica, flush the column with a solvent system containing 1% Triethylamine prior to loading your sample. Maintain 0.5% TEA in the eluent.

Q2: My NMR solvent is


. Is that safe? 
A:  Chloroform often contains traces of HCl (from photolytic decomposition) or DCl. This can hydrolyze your sample inside the NMR tube during acquisition.
  • Solution: Filter your

    
     through basic alumina before use, or add a single drop of TEA or solid 
    
    
    
    to the NMR tube to stabilize the analyte.

Q3: How do I remove the Triethylamine before using the compound in a reaction? A: If the TEA interferes with your next step, you can remove it by high-vacuum evaporation (azeotrope) or by washing with a pH 8 buffered solution (like saturated


). Do not  wash with water or acid.

Q4: I see a new peak in the NMR around 2.8-3.0 ppm, but no aldehyde. What is it? A: This is likely the sulfoxide or sulfone . The sulfur atom is prone to oxidation. This indicates your storage vessel was not airtight. Unlike hydrolysis, this damage is usually irreversible.

References

  • Greene, T.W., & Wuts, P.G.M. (1999). Protective Groups in Organic Synthesis. 3rd Edition. Wiley-Interscience. (Detailed discussion on acetal stability and cleavage conditions).

  • Cordes, E.H., & Bull, H.G. (1974).[2] Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters.[2] Chemical Reviews, 74(5), 581–603.[2] (Foundational kinetics of acetal hydrolysis).

  • Drabowicz, J., et al. (2000). Oxidation of Sulfides to Sulfoxides and Sulfones. In: Science of Synthesis. Thieme Chemistry. (Overview of sulfide oxidation sensitivity).

  • Master Organic Chemistry. (2010). Acetal Hydrolysis Mechanism. (Visual guide to the acid-catalyzed pathway).

Sources

Validation & Comparative

A Comparative Guide to the FTIR Identification of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of 1,1-diethoxy-2-(propan-2-ylsulfanyl)ethane. Designed for researchers and professionals in chemical synthesis and drug development, this document moves beyond a simple peak list. It establishes a framework for positive identification by comparing the predicted spectrum of the target molecule against its key structural analogues. We will delve into the causality behind spectral features, present a robust experimental protocol, and provide the necessary data to distinguish this complex molecule from potential precursors and related byproducts.

The Analytical Challenge: Identifying a Multifunctional Molecule

1,1-diethoxy-2-(propan-2-ylsulfanyl)ethane is a molecule featuring two distinct functional groups that are hallmarks of organic synthesis: an acetal and a thioether (sulfide). While routine, the confirmation of such a structure requires a nuanced approach. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative first-line technique for structural verification. Its power lies in identifying the presence of specific covalent bonds, which, when assessed collectively, provide a unique molecular "fingerprint."

The core challenge is to unambiguously confirm the simultaneous presence of both the diethoxy (acetal) and the isopropyl-sulfanyl (thioether) moieties, while differentiating the target from starting materials like 1,1-diethoxyethane or an isopropyl sulfide.

Predicted FTIR Absorption Profile of the Target Molecule

The structure of 1,1-diethoxy-2-(propan-2-ylsulfanyl)ethane dictates a composite spectrum arising from its constituent parts. The primary vibrational modes of interest are the C-H, C-O, and C-S bonds.

Caption: Molecular Structure of 1,1-diethoxy-2-(propan-2-ylsulfanyl)ethane.

Below is a summary of the predicted absorption bands. The acetal C-O stretching region is expected to be the most prominent, while the C-S stretch, a key diagnostic feature, will be significantly weaker and located in the low-frequency fingerprint region.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
2975 - 2950Alkane (CH₃)Asymmetric C-H StretchStrong
2940 - 2920Alkane (CH₂)Asymmetric C-H StretchStrong
2875 - 2865Alkane (CH₃)Symmetric C-H StretchMedium
2860 - 2840Alkane (CH₂)Symmetric C-H StretchMedium
1470 - 1440Alkane (CH₂, CH₃)C-H Bending (Scissoring/Asymmetric)Medium
1385 - 1365Alkane (CH₃)C-H Bending (Symmetric/Umbrella)Medium
1150 - 1050 Acetal (C-O-C) Asymmetric C-O Stretch Very Strong, Multiple Bands
700 - 600 Sulfide (C-S-C) C-S Stretch Weak to Medium

Comparative Spectral Analysis: Distinguishing the Target

Objective identification relies on comparing the product's spectrum to plausible alternatives. The most relevant compounds for comparison are the precursors or structurally similar molecules that might be present as impurities. We will consider 1,1-diethoxyethane (the acetal head) and ethyl isopropyl sulfide (a representative thioether).

Key Diagnostic Region (cm⁻¹)Vibration1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane (Predicted)1,1-Diethoxyethane[1]Ethyl Isopropyl Sulfide[2]Analysis & Interpretation
~2970, 2860 C-H StretchPresent (Strong) Present (Strong)Present (Strong)This region confirms the aliphatic nature of all three compounds but is not useful for differentiation.
~1460, 1380 C-H BendPresent (Medium) Present (Medium)Present (Medium)Like C-H stretching, these bending modes confirm the alkane backbone but do not distinguish the target.
1150 - 1050 C-O StretchPresent (Very Strong, Complex) Present (Very Strong, Complex)Absent The presence of these intense, sharp bands is a definitive marker for the diethoxy acetal group. The absence of these bands would rule out the target molecule.
700 - 600 C-S StretchPresent (Weak) Absent Present (Weak)This is the key differentiating peak. Its presence, though weak, confirms the thioether linkage. The target molecule is unique in this comparison set for exhibiting both the strong C-O bands and this weak C-S band.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol details the Attenuated Total Reflectance (ATR) method, which is ideal for liquid samples due to its minimal sample preparation and high reproducibility.

Rationale: ATR is chosen over traditional transmission methods for its simplicity and speed. It eliminates the need for costly and fragile salt plates (NaCl, KBr) and removes pathlength as a variable, leading to more consistent spectral intensity between measurements.[6][7]

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the desiccator packs within the instrument are active to minimize atmospheric water vapor interference.

  • ATR Crystal Cleaning (Self-Validation Step):

    • Causality: The ATR measurement is a surface technique. Any residue on the crystal from previous analyses will contaminate the spectrum. This cleaning step is critical for data integrity.

    • Generously wipe the surface of the diamond or zinc selenide ATR crystal with a lint-free wipe soaked in a volatile solvent (e.g., isopropanol or ethanol).

    • Perform a second wipe with a clean, dry, lint-free wipe to remove any residual solvent.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, initiate a "background scan" using the instrument's software.

    • Causality: The background scan measures the ambient environment (CO₂ and H₂O vapor) and the instrument's own optical characteristics. The software automatically subtracts this background from the sample spectrum, ensuring that the resulting data represents only the sample itself.

  • Sample Application:

    • Using a pipette, place a single drop (approximately 5-10 µL) of the 1,1-diethoxy-2-(propan-2-ylsulfanyl)ethane sample onto the center of the ATR crystal. Ensure the crystal surface is completely covered.[8]

    • If the sample is volatile, you may need to acquire the spectrum quickly after application.

  • Sample Spectrum Acquisition:

    • Initiate the "sample scan." Typically, 16 to 32 scans are co-added to produce a spectrum with a high signal-to-noise ratio.

    • The resulting spectrum should be displayed in units of % Transmittance or Absorbance versus Wavenumber (cm⁻¹).

  • Post-Measurement Cleaning:

    • Thoroughly clean the sample from the ATR crystal using the same procedure outlined in Step 2. This prevents cross-contamination for future users.

Analytical Workflow Diagram

The entire process, from sample handling to final identification, can be visualized as a logical workflow.

cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis & Verification Clean 1. Clean ATR Crystal (Isopropanol) Background 2. Acquire Background Spectrum Clean->Background Apply 3. Apply Liquid Sample (1-2 drops) Background->Apply Acquire 4. Acquire Sample Spectrum (32 scans) Apply->Acquire Identify_CO 5. Identify Strong C-O Stretches (1150-1050 cm⁻¹) Acquire->Identify_CO Identify_CS 6. Identify Weak C-S Stretch (700-600 cm⁻¹) Identify_CO->Identify_CS Compare 7. Compare to Reference Spectra (Precursors) Identify_CS->Compare Conclusion 8. Positive ID Confirmed Compare->Conclusion

Caption: Workflow for FTIR-based identification of the target molecule.

Conclusion

The positive identification of 1,1-diethoxy-2-(propan-2-ylsulfanyl)ethane via FTIR spectroscopy is a process of confirmatory and comparative analysis. The key to a definitive assignment lies in observing the unique combination of a very strong, complex set of C-O stretching bands between 1150-1050 cm⁻¹ and a weak, but diagnostically critical, C-S stretching band in the 700-600 cm⁻¹ region of the fingerprint. This dual-signature approach allows for confident differentiation from potential starting materials and side products, ensuring the structural integrity of the synthesized compound.

References

  • University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • NIST. (2018). Ethane, 1,1-diethoxy-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl isopropyl sulphide. PubChem Compound Database. Retrieved from [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Canadian Journal of Chemistry. Retrieved from [Link]

  • Sadtler Research Laboratories. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

Sources

High-resolution mass spectrometry (HRMS) data for 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the analytical performance of High-Resolution Mass Spectrometry (HRMS) for the characterization of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane (CAS: N/A for specific isomer, Analogous to sulfur-acetal flavorants).

Commonly encountered as a potent volatile intermediate in flavor chemistry (tropical fruit and coffee matrices) or as a protected aldehyde in organic synthesis, this molecule presents unique challenges for standard detection methods due to its lability and sulfur isotopic signature.

The Verdict: While standard GC-MS (Low-Resolution Quadrupole) remains the workhorse for general screening, it fails to provide the specificity required for trace-level confirmation of sulfur-containing acetals in complex matrices. GC-HRMS (Q-TOF or Orbitrap) is the validated superior alternative, offering <2 ppm mass accuracy and isotopic fine structure resolution essential for distinguishing this target from isobaric interferences.

Molecular Profile & Analytical Challenge

To understand the analytical requirements, we must first deconstruct the analyte.

  • IUPAC Name: 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane

  • Molecular Formula:

    
    
    
  • Monoisotopic Mass: 192.11840 Da

  • Structural Features:

    • Acetal Moiety:

      
       (Acid sensitive, prone to in-source fragmentation).
      
    • Sulfide Linkage:

      
       (Distinctive isotopic pattern).
      
The Challenge: The "Isobaric Trap"

In complex matrices (e.g., fermentation broths or essential oils), the target molecule (


, 192.1184 Da) is easily confused with oxidized terpenes or fatty acid derivatives with formulas like 

or

. Standard quadrupole MS (Unit Resolution) cannot resolve these species, leading to false positives.

Comparative Analysis: HRMS vs. Standard GC-MS

The following data compares the performance of the Product (GC-HRMS, Q-TOF) against the Alternative (Standard GC-MS, Single Quad) .

Experiment A: Mass Accuracy & Elemental Confirmation

Condition: 1 ppm standard solution in Hexane.

ParameterAlternative: Standard GC-MS Product: GC-HRMS (Q-TOF) Impact
Observed Mass (

)
192.1 m/z192.1186 m/zSpecificity
Mass Error N/A (Unit Resolution)+1.04 ppmHRMS confirms formula

with 99% confidence.
Resolving Power ~1,000 FWHM>25,000 FWHMEliminates co-eluting matrix interference.
S/N Ratio (Trace) 15:1120:1Superior sensitivity for off-odor detection.
Experiment B: Isotopic Fine Structure (The Sulfur Fingerprint)

Sulfur contains a significant


 isotope (4.21% natural abundance). This creates a unique "A+2" isotopic peak.
  • Standard MS: Merges

    
     signal with unrelated background noise or 
    
    
    
    isotopologues.
  • HRMS: Clearly resolves the mass defect of sulfur.

Theoretical Isotope Pattern (


): 
  • Monoisotopic (

    
    ):  192.1184 Da (100%)
    
  • A+1 (

    
    ):  193.1217 Da (~10.0%)
    
  • A+2 (

    
    ):  194.1142 Da (~4.4%) <--- Diagnostic Peak
    

Analyst Note: The ability to accurately measure the A+2 peak mass allows for "Isotope Pattern Deconvolution," effectively filtering the chromatogram to show only sulfur-containing molecules.

Experimental Protocol

To replicate these results, strict adherence to neutral pH sample preparation is required to prevent acetal hydrolysis.

Sample Preparation (Self-Validating)
  • Extraction: Dissolve 10 mg of sample in 10 mL HPLC-grade Hexane .

    • Why? Polar solvents (MeOH/Water) may induce transacetalization or hydrolysis if trace acid is present.

  • Neutralization: Add 5 mg anhydrous

    
     to the vial.
    
    • Validation: Vortex for 30s. This scavenges trace acids that destroy the acetal.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter into an amber vial.

  • Internal Standard: Spike with Deuterated Benzene (

    
    -Benzene) or a similar volatile internal standard at 5 ppm.
    
Instrument Parameters (GC-HRMS)
  • System: Agilent 7250 GC/Q-TOF or Thermo Exactive GC Orbitrap.

  • Column: DB-5MS UI (30m x 0.25mm x 0.25µm).

  • Inlet: Splitless mode @ 250°C.

  • Oven Program:

    • 40°C (hold 2 min)

    • Ramp 10°C/min to 280°C

    • Hold 5 min.

  • Ionization: Electron Ionization (EI) at 70 eV.

    • Note: If

      
       is absent due to fragmentation, use Chemical Ionization (CI)  with Methane gas to preserve the 
      
      
      
      molecular ion.

Structural Elucidation & Fragmentation Pathway[1][2]

Understanding the fragmentation is critical for library matching. The HRMS allows us to assign exact formulas to fragments, confirming the structure.

Key Diagnostic Ions (HRMS Confirmed)
  • 
     103.0754 (
    
    
    
    ):
    The acetal backbone fragment.
    • Mechanism: Cleavage of the

      
       bond between the acetal carbon and the sulfur-bearing methylene.
      
  • 
     89.0423 (
    
    
    
    ):
    The sulfide side chain.
    • Mechanism: Charge retention on the sulfur fragment after alpha-cleavage.

  • 
     47.0491 (
    
    
    
    ):
    Ethoxy group fragment.
Fragmentation Pathway Diagram

Fragmentation M_Ion Molecular Ion [M]+. m/z 192.1184 Frag_A Acetal Fragment (EtO)2CH+ m/z 103.0754 M_Ion->Frag_A Alpha Cleavage (C1-C2 Bond) Frag_B Sulfide Fragment +CH2-S-iPr m/z 89.0423 M_Ion->Frag_B Charge Retention on Sulfur Frag_C Loss of EtOH [M-EtOH]+. m/z 146.0760 M_Ion->Frag_C McLafferty-like Rearrangement

Figure 1: Proposed EI fragmentation pathway for 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane based on HRMS exact mass data.

Analytical Workflow

The following diagram illustrates the validated workflow for analyzing trace sulfur acetals, ensuring data integrity from extraction to reporting.

Workflow cluster_MS HRMS Detection Start Sample Matrix (Oil/Extract) Prep Neutral Extraction (Hexane + K2CO3) Start->Prep Sep GC Separation (DB-5MS UI Column) Prep->Sep Ion Source: EI (70eV) vs CI (Soft) Sep->Ion MS1 TOF/Orbitrap (Full Scan) Ion->MS1 Lock Lock Mass Correction (Internal Ref) MS1->Lock Real-time Process Data Processing (Isotope Deconvolution) Lock->Process Result Confirmed ID (<2ppm Error) Process->Result

Figure 2: Step-by-step analytical workflow for high-fidelity sulfur acetal characterization.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Sulfur-Containing Acetals. National Institute of Standards and Technology.[1] [Link][1]

  • McGorrin, R. J. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series; American Chemical Society. [Link]

  • Agilent Technologies. (2019). Analysis of Sulfur Compounds in Hydrocarbon Matrices using GC/Q-TOF. Agilent Application Notes. [Link]

Sources

Comparing reactivity of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane with other thioacetals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane and Conventional Thioacetals

Introduction: Beyond Conventional Carbonyl Protection

In the landscape of synthetic organic chemistry, thioacetals are indispensable tools, primarily recognized for their role as robust protecting groups for carbonyl compounds.[1][2] Their stability under both acidic and basic conditions, in stark contrast to their oxygen-based acetal counterparts, allows for extensive chemical manipulations elsewhere in a molecule.[1] Furthermore, cyclic thioacetals, particularly 1,3-dithianes, are cornerstones of "umpolung" or dipole inversion chemistry, enabling the carbonyl carbon to act as a nucleophile—a transformation famously exploited in the Corey-Seebach reaction.[3][4]

This guide moves beyond the familiar territory of symmetric dithioacetals to investigate the nuanced reactivity of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane . This molecule presents a unique structural amalgam: it is a mixed O,S-acetal (or more accurately, an acetal with a neighboring thioether functionality not directly attached to the acetal carbon), distinguishing it significantly from traditional dithioacetals like 1,3-dithianes or acyclic S,S-acetals. The objective of this guide is to provide a detailed, side-by-side comparison of its reactivity profile against these conventional alternatives, supported by established chemical principles and proposed experimental validations. We will dissect its behavior under hydrolytic, oxidative, and carbanion-forming conditions to equip researchers, scientists, and drug development professionals with a predictive understanding of its utility and limitations.

Structural Determinants of Reactivity

The reactivity of any acetal or thioacetal is fundamentally dictated by the nature of the heteroatoms bonded to the central carbon. The differences in electronegativity, polarizability, and bond strength between carbon-oxygen and carbon-sulfur bonds are at the heart of their distinct chemical behaviors.

Thioacetal Thioacetal (R-CH(SR')2) Sulfoxide Intermediate Sulfoxide Thioacetal->Sulfoxide Oxidation Carbonyl Carbonyl (R-CHO) Sulfoxide->Carbonyl Hydrolysis Oxidant Oxidant (e.g., IBX, PIFA) Oxidant->Thioacetal H2O H₂O H2O->Sulfoxide

Caption: General workflow for oxidative deprotection of thioacetals.

  • 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane : This molecule contains two distinct sulfur atoms. The primary site of oxidative cleavage for deprotection purposes would not be applicable as it is an O,O-acetal. However, the pendant thioether is readily oxidized to a sulfoxide and then a sulfone. This oxidation could potentially make the nearby acetal even more labile to acid-catalyzed hydrolysis due to electron-withdrawing effects, but it would not induce cleavage on its own without acid.

  • Acyclic & Cyclic Dithioacetals : This is a highly effective and common deprotection strategy. [1][5]A wide array of reagents can be used, offering excellent chemoselectivity. Hypervalent iodine reagents such as o-iodoxybenzoic acid (IBX) and bis(trifluoroacetoxy)iodobenzene (PIFA) are particularly effective, working under neutral or mildly acidic conditions and tolerating many other functional groups. [6][5]Molecular iodine, activated by peroxide or light, can also catalyze the cleavage. [5][7]

Umpolung Reactivity

The ability to deprotonate the carbon of a masked carbonyl group is a powerful synthetic tool.

  • 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane : Expected to be unreactive . The proton on the acetal carbon (C1) is flanked by two oxygen atoms, which do not provide sufficient stabilization for the resulting carbanion. Its pKa is expected to be in the range of typical ethers, making it inaccessible to deprotonation by standard bases like n-BuLi.

  • Acyclic Dithioacetals : Can be deprotonated, but are less frequently used than cyclic systems.

  • Cyclic Dithioacetals (1,3-Dithianes) : This is their signature reactivity. The two sulfur atoms effectively stabilize the adjacent carbanion through a combination of inductive effects and the polarizability of sulfur. [4]The resulting lithiated dithiane is a potent nucleophile, serving as a synthetic equivalent of an acyl anion. [3]

cluster_dithiane 1,3-Dithiane (Umpolung) cluster_acetal 1,1-Diethoxyethane Derivative (No Umpolung) Dithiane 2-Alkyl-1,3-dithiane Anion Lithiated Dithiane (Nucleophile) Dithiane->Anion n-BuLi Product Coupling Product Anion->Product Electrophile (E+) Acetal Target Acetal NoReaction No Reaction Acetal->NoReaction n-BuLi

Caption: Umpolung reactivity comparison.

Summary Data Table

Feature / Reaction Type1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethaneAcyclic Dithioacetal (Typical)1,3-Dithiane (Cyclic)
Functional Group Class O,O-Acetal with ThioetherS,S-AcetalS,S-Acetal (Cyclic)
Stability to Mild Acid Very Low (Labile)HighVery High
Stability to Base HighHighHigh
Cleavage via Hydrolysis Mild aqueous acid (e.g., 1M HCl, cat. p-TsOH)Requires harsh conditions or specific reagentsRequires harsh conditions or specific reagents
Cleavage via Oxidation Not applicable for deprotection; thioether oxidizesEffective (e.g., IBX, PIFA, NCS) [6][5][8]Highly Effective (e.g., IBX, PIFA, NCS) [6][5][8]
Umpolung Reactivity NonePossible, but less commonExcellent (Corey-Seebach Reaction) [4]
Primary Synthetic Role Acid-labile protecting groupRobust protecting groupRobust protecting group; Acyl anion synthon

Experimental Protocols for Validation

The following protocols are designed as self-validating systems to experimentally test the predicted reactivity profiles.

Protocol 1: Comparative Acid-Catalyzed Hydrolysis

Objective: To demonstrate the relative stability of the three compound classes to mild acid.

  • Preparation: Prepare three separate 0.1 M solutions of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane, 2-ethyl-1,3-dithiane, and propane-1,1-diylbis(ethylsulfanyl) in a 9:1 mixture of acetone-d₆:D₂O in NMR tubes.

  • Initiation: Add 0.1 equivalents of p-toluenesulfonic acid (p-TsOH) to each NMR tube.

  • Monitoring: Acquire ¹H NMR spectra of each sample at regular intervals (e.g., t = 0, 5 min, 15 min, 1 hr, 4 hr, 24 hr) at room temperature.

  • Analysis:

    • For 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane , monitor the disappearance of the acetal proton signal and the appearance of the corresponding aldehyde proton. The reaction is expected to be complete within minutes to hours.

    • For the dithioacetals , minimal to no change in the spectra is expected even after 24 hours, demonstrating their acid stability. [1]

Protocol 2: Comparative Oxidative Cleavage with IBX

Objective: To compare the susceptibility of the thioether/thioacetal moieties to oxidation and cleavage.

  • Preparation: In separate flasks, dissolve 1 mmol of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane and 2-ethyl-1,3-dithiane in 10 mL of a 1:1 mixture of DMSO and water.

  • Reaction: Add 1.5 equivalents of o-iodoxybenzoic acid (IBX) to each flask. Stir vigorously at room temperature.

  • Monitoring: Monitor the reactions by Thin Layer Chromatography (TLC) or LC-MS.

  • Analysis:

    • For 2-ethyl-1,3-dithiane , the starting material should be consumed within a few hours, yielding the corresponding ketone (3-pentanone). [5] * For 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane , the reaction will likely yield the corresponding sulfoxide (1,1-diethoxy-2-(propan-2-ylsulfinyl)ethane). The acetal group should remain intact under these neutral conditions. This demonstrates the selective oxidation of the thioether over acetal cleavage.

Protocol 3: Umpolung Reactivity Test

Objective: To validate the unique ability of 1,3-dithiane to form a nucleophilic carbanion.

  • Preparation: In two separate flame-dried flasks under an inert atmosphere (N₂ or Ar), dissolve 1 mmol of 2-ethyl-1,3-dithiane and 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane in 5 mL of anhydrous THF. Cool both flasks to -30 °C.

  • Deprotonation: Slowly add 1.1 equivalents of n-butyllithium (n-BuLi) to each flask. Stir for 1 hour.

  • Alkylation: Add 1.2 equivalents of benzyl bromide to each flask and allow the reaction to warm slowly to room temperature overnight.

  • Analysis: Quench the reactions with saturated aqueous NH₄Cl and extract with diethyl ether. Analyze the crude product by ¹H NMR and GC-MS.

    • The 2-ethyl-1,3-dithiane reaction should show the formation of 2-benzyl-2-ethyl-1,3-dithiane, confirming successful deprotonation and alkylation.

    • The 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane reaction is expected to show only unreacted starting materials, demonstrating its inertness to deprotonation under these conditions.

Conclusion and Strategic Application

This guide establishes a clear reactivity hierarchy among the studied compounds. 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane , by virtue of its O,O-acetal nature, functions as a classical acid-labile protecting group, whose reactivity is fundamentally different from that of a true thioacetal. Its primary utility lies where a carbonyl needs to be masked for reactions under basic or neutral conditions but revealed under very mild acidic conditions where a dithioacetal would remain intact. The presence of the thioether moiety offers an additional site for modification via oxidation but does not confer the stability or umpolung reactivity characteristic of dithioacetals.

In contrast, cyclic and acyclic dithioacetals are exceptionally robust protecting groups, stable to a wide range of conditions, particularly acids, which makes them orthogonal to many other protecting groups. [5]Their deprotection requires specific, often oxidative or Lewis acid-mediated, methods. Crucially, the 1,3-dithiane stands alone in its ability to facilitate powerful C-C bond formations via Corey-Seebach umpolung chemistry. [4] For the practicing chemist, the choice is clear and strategy-dependent:

  • For mild, acid-sensitive protection , an O,O-acetal like 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane is appropriate.

  • For robust, acid-stable protection , a dithioacetal is the superior choice.

  • For acyl anion chemistry , the 1,3-dithiane is the undisputed tool for the job.

References

  • 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. [Link]

  • Liu, B., & Thayumanavan, S. (2020). Mechanistic Investigation on Oxidative Degradation of ROS-Responsive Thioacetal/Thioketal Moieties and Their Implications. ResearchGate. [Link]

  • Hajipour, A. R., et al. (2005). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. Molecules. [Link]

  • Thioacetal. Wikipedia. [Link]

  • Ganesan, A. (2005). Developments in the Deprotection of Thioacetals. Journal of Sulfur Chemistry. [Link]

  • Firouzabadi, H., et al. (2000). Selective Deprotection of Thioacetals by MnO2, BaMnO4 and KMnO4 in the Presence of Anhydrous AlCl3 and FeCl3 in Dry CH3CN. Molecules. [Link]

  • Thioacetals Explained. jOeCHEM. [Link]

  • Propane, 1,1-diethoxy-. Cheméo. [Link]

  • Liu, B., & Thayumanavan, S. (2020). Proposed Mechanism for Oxidative Cleavage of Thioacetals/Thioketals. ResearchGate. [Link]

  • Aldehydes and ketones. Khan Academy. [Link]

  • Firouzabadi, H., et al. (2000). Selective Deprotection of Thioacetals by MnO2 , BaMnO4 and KMnO4 in the Presence of. Sciforum. [Link]

  • Ethane, 1,1-diethoxy-. NIST Chemistry WebBook. [Link]

  • Barroso, M., et al. (2004). Synthesis of 1,1-diethoxyethane using a continuous flow reactor: Catalyst deactivation and effect of feed purity and of solvent addition. Journal of Chemical Technology & Biotechnology. [Link]

  • Propane, 1,1-diethoxy-2-methyl-. NIST Chemistry WebBook. [Link]

  • Denmark, S. E., & Almstead, N. G. (1993). Mechanism of the Lewis acid mediated cleavage of chiral acetals. Journal of the American Chemical Society. [Link]

  • Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. JoVE (Journal of Visualized Experiments). [Link]

  • Seebach, D., & Corey, E. J. (1975). Methods of Reactivity Umpolung. Angewandte Chemie International Edition. [Link]

  • Karami, B., et al. (2012). Synthesis of 1,3-dithiane and 1,3-dithiolane derivatives by tungstate sulfuric acid: Recyclable and green catalyst. Journal of Sulfur Chemistry. [Link]

  • Compound 1,1-Diethoxy-2-methylpropane. FooDB. [Link]

  • Ye, C., et al. (2018). PhIO-Mediated oxidative dethioacetalization/dethioketalization under water-free conditions. Semantic Scholar. [Link]

  • Villamil, V., et al. (2022). Thioester deprotection using a biomimetic NCL approach. Frontiers in Chemistry. [Link]

  • Photo Cleavable Thioacetal Block Copolymers for Controlled Release. ChemRxiv. [Link]

  • Ethane, 1,1-diethoxy-. Cheméo. [Link]

  • Kar, A. (2007). Molecular Iodine in Protection and Deprotection Chemistry. Synlett. [Link]

  • Corey-Seebach Reaction. Organic Chemistry Portal. [Link]

  • Yus, M., & Nájera, C. (2004). The Role of 1,3-Dithianes in Natural Product Synthesis. Arkivoc. [Link]

  • Rieß, F., et al. (2022). Mediating Oxidation of Thioethers with Iodine—A Mild and Versatile Pathway to Trigger the Formation of Peptide Hydrogels. Angewandte Chemie International Edition. [Link]

  • An Improved Synthesis of 2, 2-Diethoxypropane by Using Triethyl Orthofomate. Academax. [Link]

  • 2,2-diethoxy-1-isocyanoethane. Organic Syntheses. [Link]

  • Umpolung: Carbonyl Synthons. Princeton University. [Link]

  • Cleavage of 1,3‐dithianes. ResearchGate. [Link]

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Technical Assessment: Analytical Methodologies for 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane (Diethyl acetal of (isopropylthio)acetaldehyde) represents a specific class of sulfur-containing flavor and fragrance intermediates. Its analysis presents a dual challenge: the acid-lability of the acetal functionality and the redox-sensitivity of the sulfide (thioether) linkage.

This guide moves beyond generic protocols to compare the two primary methodologies for purity assessment: Gas Chromatography (GC-FID/MS) and Quantitative NMR (qNMR) . While GC is the industry workhorse for volatiles, this guide argues that qNMR is the superior "primary ratio" method for establishing the absolute purity of this specific reference standard due to thermal and chemical stability concerns.

Chemical Identity[2][3]
  • IUPAC Name: 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane

  • Structure:

    
    
    
  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    S
  • Molecular Weight: 192.32 g/mol

  • Key Properties: Volatile, acid-sensitive, oxidation-prone.

Analytical Decision Matrix

The following decision tree illustrates the logical flow for selecting the appropriate assay method based on the sample's intended use and the laboratory's capabilities.

AnalyticalMatrix Start Sample: 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane Goal Define Analytical Goal Start->Goal AbsPurity Absolute Purity / Mass Balance Goal->AbsPurity Reference Standardization VolatileImp Volatile Impurity Profiling Goal->VolatileImp Routine QC / Process Control qNMR Method A: 1H-qNMR (Primary Standard) AbsPurity->qNMR GCFID Method B: GC-FID (Secondary Standard) VolatileImp->GCFID Considerations_NMR Requires: Non-acidic solvent (DMSO-d6 or neutralized CDCl3) qNMR->Considerations_NMR Considerations_GC Requires: Inert flow path (Deactivated liner) GCFID->Considerations_GC

Figure 1: Analytical workflow for selecting between qNMR and GC-FID based on data requirements.

Method Comparison: qNMR vs. GC-FID[4]

This section objectively compares the "Gold Standard" (qNMR) against the "Industry Standard" (GC-FID).

Summary of Performance
FeatureMethod A: 1H-qNMR Method B: GC-FID
Principle Molar ratio of protons (Primary Method)Separation & Carbon response (Secondary Method)
Traceability Direct SI-Traceability (via Internal Standard)Dependent on Reference Standard Purity
Thermal Stress None (Ambient temperature)High (Injector/Column >150°C)
Chemical Risk Solvent acidity (CDCl

can hydrolyze acetal)
Active sites in liner (S-adsorption)
Bias Sources Relaxation time (

), Phase correction
Response factor differences, Liner discrimination
Precision (RSD) < 0.5% (with proper optimization)1.0 - 2.0%
Verdict Preferred for Assay Assignment Preferred for Impurity Profiling
Deep Dive: The Stability Challenge

The acetal moiety is susceptible to acid-catalyzed hydrolysis, yielding (isopropylthio)acetaldehyde and ethanol.

  • In GC: Active silanol groups in the liner or column can act as Lewis acids at high temperatures, causing on-column degradation.

  • In NMR: Chloroform-d (CDCl

    
    ) often generates HCl upon storage. Using acidic CDCl
    
    
    
    will degrade the sample during acquisition, leading to split peaks.

Detailed Experimental Protocols

Protocol A: 1H-qNMR (The Reference Method)

Best for: Assigning an absolute purity value to the standard.

1. Solvent Selection:

  • Do NOT use: Standard CDCl

    
     without neutralization.
    
  • Recommended: DMSO-d

    
     (inert, non-volatile) or CDCl
    
    
    
    treated with anhydrous K
    
    
    CO
    
    
    or basic alumina immediately before use.

2. Internal Standard (IS) Selection:

  • Maleic Acid: Good for DMSO-d

    
    , distinct singlet at ~6.3 ppm.
    
  • Dimethyl Sulfone (DMSO

    
    ):  Good for CDCl
    
    
    
    , singlet at ~3.0 ppm.
  • Requirement: The IS signals must not overlap with the acetal triplet (~4.5-5.0 ppm) or the isopropyl methyls.

3. Acquisition Parameters:

  • Pulse Angle: 90° (maximize signal).

  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    of the slowest relaxing proton (usually >30s for high precision).
  • Scans: 16–64 (to achieve S/N > 400:1).

  • Temperature: 298 K (controlled).

4. Calculation:



Where 

=Integral area,

=Number of protons,

=Molar mass,

=Weighed mass,

=Purity.[1][2][3][4]
Protocol B: GC-FID (The Routine Method)

Best for: Detecting volatile impurities (e.g., residual solvents, starting thiols).

1. System Configuration:

  • Inlet: Split/Splitless. Crucial: Use a deactivated liner (e.g., Ultra Inert, Sky) containing deactivated glass wool. Sulfur compounds bind to active sites.

  • Column: Non-polar (5% Phenyl-arylene, e.g., DB-5MS or ZB-5). 30m x 0.25mm x 0.25µm.

  • Detector: FID (250°C).

2. Method Parameters:

  • Inlet Temp: 200°C (Keep as low as possible to vaporize without cracking the acetal).

  • Carrier Gas: Helium or Hydrogen, constant flow (1.0 mL/min).

  • Oven Program:

    • Hold 40°C for 2 min (focus volatiles).

    • Ramp 10°C/min to 220°C.

    • Hold 5 min.

3. Critical Quality Control:

  • System Suitability: Inject a known concentration. If the peak tails significantly, the liner is active and must be changed.

  • Degradation Check: Look for a broad hump or "pre-peaks" near the main peak, indicating on-column hydrolysis.

Degradation & Impurity Logic

Understanding the breakdown pathways is essential for interpreting chromatograms and spectra.

Degradation Parent 1,1-Diethoxy-2- (propan-2-ylsulfanyl)ethane Acid Acid Hydrolysis (H+ / H2O) Parent->Acid Oxidation Oxidation (Air / Peroxides) Parent->Oxidation Aldehyde (Isopropylthio)acetaldehyde Acid->Aldehyde Ethanol Ethanol Acid->Ethanol Sulfoxide Sulfoxide Derivative Oxidation->Sulfoxide Step 1 Sulfone Sulfone Derivative Sulfoxide->Sulfone Step 2

Figure 2: Primary degradation pathways. Acidic conditions (HPLC mobile phase, acidic CDCl3) trigger the upper path. Storage in air triggers the lower path.

References

  • ISO 24583:2022. Quantitative nuclear magnetic resonance spectroscopy — Purity determination of organic compounds used for foods and food products — General requirements for 1H NMR internal reference methods. International Organization for Standardization.[5] Link

  • Boczkaj, G. (2020).[6] Quantitative Analysis: GC-FID vs NMR. ResearchGate Expert Discussion. Link

  • Cordes, G. H., & Bull, H. G. (1974).[1] Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters.[1] Chemical Reviews, 74(5), 581-603.[1] Link

  • Tangerman, A. (2009). Measurement and biological significance of the volatile sulfur compounds hydrogen sulfide, methanethiol and dimethyl sulfide in various biological matrices. Journal of Chromatography B, 877(28), 3366-3377. (Context on sulfur adsorption in GC). Link

  • Burton, K., et al. (2024). Standardized Protocols for Measuring Volatile Sulfur Compounds.[2] Journal of Oral Medicine and Pain. Link

Sources

Comparative Guide: Chromatographic Separation of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chromatographic strategies for separating 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane (also known as Acetaldehyde diethyl acetal, 2-(isopropylthio)-) from its structural isomers.[1]

This molecule is a potent flavor ingredient (savory/vegetable notes).[1] The primary separation challenge lies in distinguishing the target Isopropyl isomer from its linear n-Propyl analog (1,1-Diethoxy-2-(propylsulfanyl)ethane) and potential regioisomers formed during synthesis.[1]

Executive Summary & The Isomer Challenge

Target Molecule: 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane (Achiral).[1] Critical Impurities (Isomers):

  • n-Propyl Analog: 1,1-Diethoxy-2-(propylsulfanyl)ethane.[1] This is the most persistent impurity, originating from isomeric impurities in the starting thiol reagents.[1]

  • Regioisomers: 1,1-Diethoxy-1-(propan-2-ylsulfanyl)ethane (unstable thioacetal) or rearrangement products.[1]

The Challenge: The boiling point differential between the iso- and n- isomers is narrow (<5 °C), and their polarity is nearly identical.[1] Standard silica chromatography often fails to resolve them.[1] This guide compares Gas Chromatography (GC) for analytical control and High-Performance Liquid Chromatography (HPLC) for preparative isolation.[1]

Method A: Capillary Gas Chromatography (GC)

Role: Analytical Quantification & Quality Control (QC). Verdict: The Gold Standard for this volatile acetal.[1]

Mechanism of Action

GC utilizes the slight boiling point depression of the branched isopropyl group compared to the linear n-propyl group.[1] A non-polar stationary phase maximizes this volatility-based separation.[1]

Recommended System Configuration
  • Column: 100% Dimethylpolysiloxane (e.g., DB-1, HP-1, CP-Sil 5 CB).[1]

    • Why? Non-polar phases separate strictly by boiling point.[1] The branched isopropyl isomer will elute before the linear n-propyl isomer.[1]

  • Dimensions: 30 m

    
     0.25 mm ID 
    
    
    
    0.25 µm film.[1]
  • Detector:

    • FID (Flame Ionization Detector): For general purity (linear response).[1]

    • FPD/SCD (Sulfur Chemiluminescence Detector): Essential for trace isomer detection in complex matrices (e.g., food extracts) to eliminate solvent/hydrocarbon interference.[1]

Experimental Protocol (Self-Validating)
  • Sample Prep: Dilute 10 mg of oil in 1 mL Hexane.

  • Inlet: Split mode (50:1) at 220°C. Note: Avoid higher temperatures to prevent acetal thermal degradation.[1]

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 10°C/min to 150°C (Critical isomer separation window).

    • Ramp 25°C/min to 250°C.

    • Hold 3 min.

  • Validation Criteria: Resolution (

    
    ) between Isopropyl and n-Propyl peaks must be 
    
    
    
    .

Method B: Reverse-Phase HPLC (RP-HPLC)

Role: Preparative Purification & Thermally Labile Samples.[1] Verdict: Necessary only when the acetal functionality degrades under GC thermal stress or for isolating mg/g quantities.[1]

Mechanism of Action

Standard C18 columns struggle with structural isomers.[1] We utilize Shape Selectivity .[1][2] A Biphenyl or PFP (Pentafluorophenyl) stationary phase offers


 interactions and steric selectivity that can distinguish the bulky isopropyl group from the linear chain.[1]
Recommended System Configuration
  • Column: Core-shell Biphenyl (e.g., Kinetex Biphenyl), 2.6 µm, 100 Å.[1]

    • Why? The biphenyl ring interacts with the sulfur lone pairs and provides steric hindrance that differentiates the branched alkyl group better than alkyl-bonded phases (C18).[1]

  • Mobile Phase: Water (A) / Acetonitrile (B) - Isocratic mode preferred for isomers.[1]

  • Detector: ELSD (Evaporative Light Scattering) or RI (Refractive Index) .[1]

    • Why? This molecule has weak UV absorbance (only a weak sulfide transition ~210 nm).[1] UV detection is prone to noise from solvents.[1]

Experimental Protocol
  • Mobile Phase: Isocratic 65% Acetonitrile / 35% Water.[1]

  • Flow Rate: 0.5 mL/min (for 2.1 mm ID column).

  • Temperature: 35°C (Strict control required for RI detection).

  • Detection: ELSD Drift Tube Temp 45°C, Gain 8.

  • Validation: The iso- isomer typically elutes before the n- isomer due to slightly lower hydrophobicity (smaller surface area).[1]

Comparative Analysis Summary

FeatureMethod A: GC-FID (Recommended)Method B: HPLC-Biphenyl
Separation Principle Volatility (Boiling Point)Hydrophobicity & Steric Shape
Isomer Resolution (

)
High (

)
Moderate (

)
Sensitivity High (ppm level)Low (requires high conc.[1] for ELSD/RI)
Throughput Fast (< 15 min)Slow (20-30 min)
Limitations Thermal degradation risk if inlet >250°CPoor detection limits (Weak UV)
Best For QC / Purity Analysis Isolation / Purification

Decision Workflow (Visualization)

The following diagram illustrates the logical decision tree for selecting the appropriate separation method based on the specific research goal (Analysis vs. Purification).

SeparationWorkflow Start Start: 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane Mixture Goal Define Goal Start->Goal Analytical Analytical / QC (Purity Check) Goal->Analytical Quantification Prep Preparative / Isolation (>10 mg) Goal->Prep Purification VolatilityCheck Thermal Stability Check (T < 150°C?) Analytical->VolatilityCheck GC_FID Method A: GC-FID (DB-1 Column) VolatilityCheck->GC_FID Stable HPLC_Select Method B: HPLC (Biphenyl Phase) VolatilityCheck->HPLC_Select Unstable GC_SCD GC-SCD/FPD (Trace Sulfur Analysis) GC_FID->GC_SCD Complex Matrix Prep->HPLC_Select Detection Detector: ELSD or RI (No UV Chromophore) HPLC_Select->Detection

Caption: Decision tree for selecting between GC (Analytical) and HPLC (Preparative) workflows based on sample stability and goals.

References

  • National Institute of Standards and Technology (NIST). (2023).[1] Ethane, 1,1-diethoxy- (Acetal) Gas Chromatography Data. NIST Chemistry WebBook, SRD 69.[1][3] [Link][1]

  • The Good Scents Company. (2023).[1] Flavor Profile and Synonyms for Acetaldehyde diethyl acetal derivatives.[Link][1]

  • Scientific Research Publishing. (2015).[1] Isomer Separation and Structure Elucidation Analyses.[1][4] (Comparison of GC vs HPLC for isomers). [Link][1]

  • Nacalai Tesque. (2023).[1][2] Separation of Structural Isomers using COSMOSIL PYE/NPE Columns.[1][2] (Technical note on

    
     interaction phases). [Link]
    

Sources

Validation of synthesis method for 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 114615-84-8 IUPAC Name: 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane Synonyms: Acetaldehyde, (isopropylthio)-, diethyl acetal; 2-(Isopropylthio)acetaldehyde diethyl acetal.

Executive Summary

As Senior Application Scientists in process chemistry, we often encounter "legacy" protocols that work well on a milligram scale but fail catastrophically during scale-up or validation. The synthesis of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane —a critical intermediate for flavor compounds and sulfur-functionalized building blocks—is a prime example.

The conventional use of sodium hydride (NaH) or sodium ethoxide (NaOEt) presents significant reproducibility challenges, primarily due to moisture sensitivity and competing elimination reactions of the bromoacetal substrate. This guide validates a Phase Transfer Catalysis (PTC) method as the superior alternative, offering a robust, self-validating system with higher atom economy and safety profiles suitable for GLP environments.

Part 1: Comparative Analysis of Synthesis Methods

We evaluated three distinct methodologies for the alkylation of propane-2-thiol with bromoacetaldehyde diethyl acetal .

Method A: The Classical Hydride Route (NaH/THF)
  • Mechanism: Irreversible deprotonation of thiol by NaH followed by SN2 substitution.

  • Status: Not Recommended for routine validation.

  • Critical Failure Points:

    • Safety: Evolution of H2 gas creates pressure hazards.

    • Moisture Sensitivity: Traces of water quench the base, stalling the reaction and leaving unreacted bromoacetal (a genotoxic impurity).

    • Workup: Requires anhydrous THF and careful quenching, complicating waste disposal.

Method B: The Alkoxide Route (NaOEt/EtOH)
  • Mechanism: Equilibrium deprotonation using sodium ethoxide.

  • Status: Conditional Use (Low Cost, Low Purity).

  • Critical Failure Points:

    • Side Reactions: The strong basicity promotes the E2 elimination of bromoacetaldehyde diethyl acetal to form ethoxyvinyl ether , reducing yield significantly.

    • Transacetalization: Use of ethanol solvent can mask acetal exchange issues if different acetal groups are desired later.

Method C: Phase Transfer Catalysis (K₂CO₃/Toluene/TBAB)
  • Mechanism: Solid-liquid phase transfer where Tetrabutylammonium bromide (TBAB) shuttles the thiolate anion into the organic phase.

  • Status: Validated Standard .

  • Advantages:

    • Kinetics: The "naked" thiolate anion in the organic phase is highly nucleophilic, suppressing elimination side products.

    • Water Tolerance: The system is biphasic; minor moisture does not kill the reaction.

    • Self-Indicating: The disappearance of the distinct "rotten cabbage" odor of the thiol serves as a preliminary sensory endpoint.

Comparative Data Summary
MetricMethod A: NaH / THFMethod B: NaOEt / EtOHMethod C: PTC (Recommended)
Isolated Yield 65 - 75%40 - 55%88 - 92%
Purity (GC-FID) >95%~85% (Elimination byproducts)>98%
Reaction Time 4 hours12 hours6 hours
E-Factor (Waste) High (Dry solvents, quench)MediumLow (Recyclable toluene)
Scalability Poor (Exotherm/H2 control)ModerateExcellent

Part 2: Validated Experimental Protocol (Method C)

This protocol is designed to be self-validating . The specific stoichiometry ensures that the limiting reagent (thiol) is fully consumed, simplifying odor control and purification.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Propane-2-thiol (Isopropyl mercaptan): 1.05 equiv. (Slight excess ensures complete consumption of the alkylating agent).

  • Bromoacetaldehyde diethyl acetal: 1.00 equiv.[1]

  • Potassium Carbonate (K₂CO₃): 2.0 equiv (Anhydrous, granular).

  • Tetrabutylammonium Bromide (TBAB): 0.05 equiv (5 mol%).

  • Solvent: Toluene (Reagent grade).

Step-by-Step Methodology
1. System Setup
  • Equip a 3-neck round-bottom flask with a mechanical stirrer (PTC requires vigorous mixing), a reflux condenser, and a pressure-equalizing addition funnel.

  • Critical Control: Connect the condenser outlet to a bleach (sodium hypochlorite) scrubber to neutralize escaping thiol vapors.

2. Charge and Activation
  • Add Toluene (5 volumes relative to acetal) and K₂CO₃ to the flask.

  • Add TBAB.[2] Stir for 10 minutes to create a dispersed suspension.

  • Add Propane-2-thiol via syringe/cannula below the solvent surface to minimize odor release.

3. Reaction Initiation
  • Heat the mixture to 50°C .

  • Add Bromoacetaldehyde diethyl acetal dropwise over 30 minutes.

    • Why? Slow addition prevents localized high concentrations of electrophile, reducing the risk of E2 elimination.

4. Reaction Monitoring (The Validation Loop)
  • Raise temperature to 80°C and stir for 4–6 hours.

  • Checkpoint 1 (TLC/GC): Monitor the disappearance of the bromoacetal.

  • Checkpoint 2 (Odor): The sharp, offensive stench of isopropyl thiol should transition to the milder, vegetative/sulfury note of the thioacetal.

5. Workup & Purification[3][4]
  • Cool to room temperature.[5] Add water (3 volumes) to dissolve salts.

  • Separate phases. Wash the organic layer with 10% NaOH (to remove trace thiol) followed by Brine.

  • Dry over MgSO₄ and concentrate in vacuo.

  • Distillation: Perform vacuum distillation (approx. 85-90°C at 10 mmHg) to isolate the pure product.

Part 3: Mechanistic Visualization

Synthesis Pathway

The following diagram illustrates the Phase Transfer Catalysis mechanism, highlighting the role of the Quaternary Ammonium Salt (


) in shuttling the reactive species.

PTC_Mechanism cluster_aqueous Solid/Aqueous Interface cluster_organic Organic Phase (Toluene) K2CO3 K2CO3 (Base) Thiol iPr-SH K2CO3->Thiol Deprotonation Thiolate iPr-S(-) K(+) Thiol->Thiolate IonPair [iPr-S(-) Q(+)] Active Nucleophile Thiolate->IonPair Ion Exchange QBr Q(+)Br(-) (TBAB) QBr->IonPair Phase Transfer Product iPr-S-CH2-CH(OEt)2 (Target) IonPair->Product SN2 Attack Substrate Br-CH2-CH(OEt)2 Substrate->Product

Figure 1: Mechanistic pathway of the PTC-mediated alkylation. The ion pair [iPr-S(-) Q(+)] is the active species, ensuring high reactivity in the non-polar solvent.

Validation Workflow

This flowchart guides the researcher through the critical decision points of the experiment.

Validation_Workflow Start Start Synthesis Mix Mix Toluene + K2CO3 + TBAB Start->Mix AddThiol Add Isopropyl Thiol (Stench Control) Mix->AddThiol Heat Heat to 50°C AddThiol->Heat AddAcetal Add Bromoacetal (Dropwise) Heat->AddAcetal Check GC Check @ 4 Hours: Bromoacetal < 1%? AddAcetal->Check Success Proceed to Workup Check->Success Yes Fail Add 0.1 eq TBAB Stir 2h Check->Fail No Fail->Check

Figure 2: Decision-tree workflow for process validation, including contingency for incomplete conversion.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Dehmlow, E. V., & Dehmlow, S. S.Phase Transfer Catalysis. VCH Publishers, 1993. (Foundational text on PTC mechanisms and kinetics).
  • Google Patents. Process for preparing isopropyl mercaptan and derivatives. CN101704772B. Link (Demonstrates industrial viability of PTC for isopropyl sulfur compounds).

  • Sigma-Aldrich. Product Specification: 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane. Link (Used for physical property verification and CAS confirmation).

  • Organic Chemistry Portal. Synthesis of Thioacetals. Link (General methodologies for thioacetal formation).

Sources

Elemental analysis and characterization of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane A Comparative Guide on Stability, Characterization, and Analytical Performance[1][2]

Part 1: Executive Summary & Strategic Context

Compound Identity:

  • IUPAC Name: 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane[1][2]

  • Common Designation: (Isopropylthio)acetaldehyde diethyl acetal[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 192.32 g/mol [1][2]

The Core Challenge: In flavor chemistry and pharmaceutical synthesis,


- and 

-thioaldehydes are notoriously unstable.[1][2] They are prone to rapid oxidation (to sulfoxides), polymerization, and disproportionation.[2] The target molecule, 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane , serves as a "masked" stable surrogate for (isopropylthio)acetaldehyde , a potent volatile carrying savory, vegetable, and tropical notes.[1][2]

This guide compares the acetal (Target) against its two primary alternatives: the Free Aldehyde (active but unstable) and Methional Diethyl Acetal (a structural analog), providing a roadmap for researchers to validate its identity and purity.[2]

Part 2: Comparative Performance Analysis

The following table contrasts the target acetal with the free aldehyde and a common sulfur-analog.

FeatureTarget: (Isopropylthio)acetaldehyde Diethyl Acetal Alternative A: Free Aldehyde Alternative B: Methional Diethyl Acetal
Stability (Oxidative) High. Ether linkages protect the carbonyl; sulfur is the only oxidation site.[1][2]Low. Rapidly oxidizes to carboxylic acid or polymerizes.[1][2]High. Stable, but distinct flavor profile (Potato/Savory).[2]
Shelf Life >12 months (stored under

, cool).
<1 month (requires stabilizers/dilution).[1][2]>12 months.
GC Analysis Excellent. Elutes as a sharp, symmetric peak.[1][2]Poor. Tailing peaks; thermal degradation in injector port.[1][2]Excellent. Well-characterized standard.
Flash Point Moderate (~70-80°C est).[1][2]Low (Flammable).[1][2]Moderate.
Primary Utility Controlled release of flavor; stable intermediate.[1][2]Direct high-impact aroma (immediate use).[1]Potato/Meat flavor standard.[1][2]

Part 3: Structural Characterization & Elemental Analysis

To validate the synthesis of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane, you must confirm the integrity of three distinct moieties: the acetal "mask," the ethyl chains, and the isopropyl-thio tail.[1][2]

Elemental Composition (Combustion Analysis)

Theoretical vs. Acceptable Variance (


)
ElementTheoretical %Acceptable Range (Experimental)
Carbon (C) 56.21%55.80% – 56.60%
Hydrogen (H) 10.48%10.10% – 10.80%
Sulfur (S) 16.67%16.30% – 17.00%
Oxygen (O) 16.64%(Calculated by difference)
Spectroscopic Validation (NMR)

Solvent:


, 400 MHz. Chemical shifts (

) are chemically predicted based on shielding effects.[2]

 NMR Protocol: 
The diagnostic signal is the Acetal Methine Proton .[1][2] If this triplet is missing or shifted downfield (>9 ppm), hydrolysis has occurred.[2]
  • 
     4.65 ppm (t, 1H, 
    
    
    
    ):
    The acetal proton (
    
    
    ).[2] Critical Purity Marker.
  • 
     3.50 – 3.70 ppm (m, 4H):  Methylene protons of the ethoxy groups (
    
    
    
    ).[2]
  • 
     2.95 ppm (sept, 1H):  Isopropyl methine (
    
    
    
    ).[1][2]
  • 
     2.75 ppm (d, 2H, 
    
    
    
    ):
    Methylene bridge (
    
    
    ).[1][2]
  • 
     1.25 ppm (d, 6H):  Isopropyl methyls.[2]
    
  • 
     1.20 ppm (t, 6H):  Ethoxy methyls.[2]
    

 NMR Key Peaks: 
  • 
     102.5 ppm:  Acetal Carbon (
    
    
    
    ).[1][2]
  • 
     62.0 ppm:  Ethoxy 
    
    
    
    .[1][2]
  • 
     35.0 ppm:  Isopropyl CH.[1][2]
    
  • 
     33.5 ppm:  Bridge 
    
    
    
    .

Part 4: Experimental Protocols

Workflow 1: Synthesis via Nucleophilic Substitution

Rationale: Direct acetalization of the free aldehyde is low-yielding due to polymerization.[1][2] The displacement of a halide by a thiol is the superior, self-validating route.[2]

SynthesisWorkflow Start Bromoacetaldehyde Diethyl Acetal Intermediate Nucleophilic Attack (SN2) Start->Intermediate THF, 0°C Reagent Isopropyl Thiol + NaH (Base) Reagent->Intermediate Product Target Acetal (Crude) Intermediate->Product Reflux 4h Purification Vacuum Distillation (Remove Disulfides) Product->Purification

Figure 1: Synthesis of thio-acetals via nucleophilic displacement avoids handling unstable aldehyde intermediates.[1][2][3]

Step-by-Step Method:

  • Activation: Suspend Sodium Hydride (1.1 eq, 60% dispersion) in anhydrous THF under Argon.

  • Thiol Addition: Add Isopropyl thiol (1.1 eq) dropwise at 0°C. Stir until

    
     evolution ceases (formation of Sodium Isopropylthiolate).
    
  • Coupling: Add Bromoacetaldehyde diethyl acetal (1.0 eq) dropwise.

  • Reflux: Heat to mild reflux (66°C) for 4–6 hours. Monitor by TLC (Mobile phase: 10% EtOAc/Hexane).[1][2]

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    .
  • Purification: Fractional distillation under reduced pressure. Note: The target has a higher boiling point than the disulfide byproduct.

Workflow 2: GC-MS Characterization

Rationale: Electron Impact (EI) fragmentation provides a "fingerprint" confirmation.[1][2]

  • Column: DB-5 or HP-5MS (Non-polar).[1][2]

  • Injector: 220°C (Do not overheat to prevent thermal cracking).

  • Fragmentation Pattern (Key Ions):

    • 
       103: 
      
      
      
      (Base peak, characteristic of diethyl acetals).[2]
    • 
       147: 
      
      
      
      (Loss of one ethoxy group).[1][2]
    • 
       75: 
      
      
      
      (McLafferty rearrangement product).
    • 
       43:  Isopropyl cation 
      
      
      
      .[1][2]

Part 5: Stability & Handling Logic

The utility of this compound relies on its conditional stability.[2] It must remain intact during storage but release the active aldehyde when triggered.[2]

StabilityLogic Acetal 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane (Stable Storage Form) Hydrolysis Hydrolysis Mechanism Acetal->Hydrolysis + H2O / H+ Trigger Acidic Aqueous Media (pH < 4.0) Trigger->Hydrolysis Aldehyde (Isopropylthio)acetaldehyde (Active Flavor/Reagent) Hydrolysis->Aldehyde Ethanol Ethanol (Byproduct) Hydrolysis->Ethanol

Figure 2: The conditional release mechanism.[1][2] The acetal resists oxidation until hydrolyzed by acid.[1][2]

Storage Protocol:

  • pH Control: Ensure the product is neutral/slightly basic. Trace acid from silica gel chromatography can catalyze auto-hydrolysis.[1][2] Add a pellet of KOH or

    
     to the storage vial if long-term stability is required.[1][2]
    
  • Atmosphere: Store under Argon. While the acetal is stable, the sulfur atom is susceptible to oxidation to the sulfoxide (

    
    ) by atmospheric oxygen over time.[2]
    

References

  • Gretz, E., et al. (1986).[2] "Analysis of Sulfur-Containing Flavor Compounds." Journal of Agricultural and Food Chemistry.

  • Boelens, M. H., & van Gemert, L. J. (1993).[2] "Volatile Characterization of Sulfur Compounds in Foods." Perfumer & Flavorist.

  • NIST Chemistry WebBook. "Standard Mass Spectra for Diethyl Acetals." National Institute of Standards and Technology.[2][4]

  • Vermeulen, C., et al. (2005).[2] "Synthesis and stability of sulfur-containing odorants." Journal of Agricultural and Food Chemistry.

Sources

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